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  • Product: 4-chloro-N-methoxybenzenesulfinamide
  • CAS: 42860-52-6

Core Science & Biosynthesis

Foundational

Solubility of 4-chloro-N-methoxybenzenesulfinamide in organic solvents

An In-depth Technical Guide to the Solubility of 4-chloro-N-methoxybenzenesulfinamide in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Solubil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-chloro-N-methoxybenzenesulfinamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone for formulation development, process chemistry, and ultimately, in vivo performance. 4-chloro-N-methoxybenzenesulfinamide, a compound of interest in medicinal chemistry, possesses structural motifs that suggest its solubility will be highly dependent on the chosen solvent system. A thorough understanding of its dissolution behavior in different organic solvents is crucial for tasks such as:

  • Reaction medium selection: Optimizing reaction conditions for synthesis and purification.

  • Crystallization and polymorphism studies: Controlling the solid-state properties of the final API.[1]

  • Formulation design: Developing stable and bioavailable dosage forms.

  • Preclinical and clinical studies: Ensuring consistent drug exposure.

This guide will provide a foundational understanding of how to approach the solubility determination of 4-chloro-N-methoxybenzenesulfinamide, drawing parallels from the well-studied class of sulfonamides.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental, albeit simplistic, starting point. A more nuanced understanding requires consideration of the following factors:

  • Molecular Structure of 4-chloro-N-methoxybenzenesulfinamide:

    • Polar Groups: The N-methoxybenzenesulfinamide moiety contains polar N-O and S=O bonds, capable of hydrogen bonding and dipole-dipole interactions.

    • Aromatic Ring: The chlorophenyl group is largely nonpolar but the chlorine atom introduces some polarity.

    • Overall Polarity: The combination of these features results in a molecule with moderate polarity.

  • Solvent Properties:

    • Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. The dielectric constant is a common measure of solvent polarity.[2]

    • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact more strongly with solutes that have complementary functionalities.

    • Dispersion Forces: These are present in all molecules and are the primary forces of attraction in nonpolar solvents.

Predictive Approach: Based on its structure, it is anticipated that 4-chloro-N-methoxybenzenesulfinamide will exhibit higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols) compared to nonpolar solvents (e.g., cyclohexane, toluene).[1][3]

Experimental Determination of Solubility: A Step-by-Step Guide

The most common and reliable method for determining equilibrium solubility is the shake-flask method .[4] This protocol is designed to achieve a saturated solution and then accurately measure the concentration of the dissolved solute.

Materials and Equipment
  • 4-chloro-N-methoxybenzenesulfinamide (ensure high purity)

  • A selection of organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control[4]

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add to vial with known solvent volume prep1->prep2 equil Incubate at constant temperature with agitation prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter the sample sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC sample4->sample5

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol
  • Preparation: Add an excess amount of 4-chloro-N-methoxybenzenesulfinamide to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of each selected organic solvent to the vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).[4] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-chloro-N-methoxybenzenesulfinamide.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Self-Validating System and Trustworthiness

To ensure the reliability of the results, the experimental design should include the following checks:

  • Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points (e.g., 12, 24, 48, 72 hours).

  • Purity of Solute: The purity of 4-chloro-N-methoxybenzenesulfinamide should be confirmed before the experiment, as impurities can affect solubility.

  • Temperature Control: Maintain a constant and uniform temperature throughout the experiment, as solubility is temperature-dependent.

  • Replicates: Perform all experiments in triplicate to assess the precision of the measurements.[5]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of Expected Solubility

While experimental values are pending, the following table provides a framework for organizing the data and includes predicted relative solubilities based on theoretical principles.

Organic SolventSolvent ClassDielectric Constant (approx.)Expected Relative Solubility
CyclohexaneNonpolar2.0Very Low
TolueneNonpolar2.4Low
DichloromethanePolar Aprotic9.1Moderate
Tetrahydrofuran (THF)Polar Aprotic7.5Moderate to High
Ethyl AcetatePolar Aprotic6.0High
AcetonePolar Aprotic21High
IsopropanolPolar Protic18Moderate
EthanolPolar Protic24Moderate
MethanolPolar Protic33Moderate
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very High

Note: Dielectric constants are approximate values taken from common literature sources.[2]

Influence of Temperature

The dissolution of a solid is generally an endothermic process, meaning solubility tends to increase with temperature.[6] Investigating the temperature dependence of solubility can provide valuable thermodynamic insights, such as the enthalpy and entropy of solution, by applying the van't Hoff equation.[6][7]

Conclusion and Future Directions

This guide provides a comprehensive framework for approaching the solubility determination of 4-chloro-N-methoxybenzenesulfinamide in organic solvents. By leveraging established methodologies for structurally similar sulfonamides and a strong theoretical foundation, researchers can confidently design and execute experiments to generate reliable solubility data.[3][4] The resulting data will be instrumental in advancing the development of 4-chloro-N-methoxybenzenesulfinamide as a potential therapeutic agent. Future work should focus on generating experimental data for a wide range of solvents and temperatures, as well as exploring the solubility in binary solvent mixtures to fine-tune dissolution properties for specific applications.[6]

References

  • Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Pobudkowska, A., & Płonka, A. M. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Academia.edu. [Link]

  • Kristl, A., & Vesnaver, G. (1995). Thermodynamic investigation of the effect of octanol-water mutual miscibility on the partitioning and solubility of some guanine derivatives. Faraday Transactions, 91(7), 995-998. [Link]

  • Jouyban, A. (2016). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. [Link]

  • PubChem. (n.d.). 4-chloro-N-methylbenzamide. PubChem. [Link]

  • Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578. [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Singh, P., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Research Square. [Link]

  • Płonka, A. M., & Pobudkowska, A. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5087. [Link]

  • U.S. Environmental Protection Agency. (n.d.). m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- Properties. CompTox Chemicals Dashboard. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. PubChem. [Link]

  • Cheméo. (n.d.). 4-Chlorobenzenesulfonic acid. Cheméo. [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylbenzenesulfonamide. PubChem. [Link]

Sources

Exploratory

Thermodynamic stability of N-methoxybenzenesulfinamide derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of N-methoxybenzenesulfinamide Derivatives Authored by a Senior Application Scientist Abstract N-methoxybenzenesulfinamide derivatives represent a class of sulfu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-methoxybenzenesulfinamide Derivatives

Authored by a Senior Application Scientist

Abstract

N-methoxybenzenesulfinamide derivatives represent a class of sulfur-nitrogen compounds with significant potential in medicinal chemistry and synthetic applications. Their utility, however, is intrinsically linked to their thermodynamic stability, which dictates their shelf-life, reactivity, and suitability as drug candidates or synthetic intermediates. This technical guide provides a comprehensive exploration of the factors governing the stability of these molecules. We delve into the critical interplay of conformational isomerism, stereoelectronic effects, and the influence of aromatic substitution on the thermal lability of the N-O bond. Through a synthesis of experimental methodologies and computational insights, this document offers researchers, scientists, and drug development professionals a foundational understanding and practical framework for evaluating and predicting the stability of N-methoxybenzenesulfinamide derivatives.

Introduction: The Stability Question in Sulfinamides

Sulfur-based functional groups are prevalent in a vast array of pharmaceuticals and agrochemicals.[1] Among these, the sulfinamide moiety is a versatile synthetic intermediate, notable for its stereogenic sulfur center, which is crucial in asymmetric synthesis.[2] The introduction of an N-alkoxy group, specifically N-methoxy, creates the N-methoxybenzenesulfinamide scaffold. This modification introduces a potentially labile N-O bond, making a thorough understanding of the molecule's thermodynamic stability a paramount concern for its practical application.

Instability can lead to undesirable outcomes, including shortened shelf-life, formation of impurities, and unpredictable reactivity. In a drug development context, a molecule that readily degrades under physiological or storage conditions is often non-viable. Therefore, a predictive understanding of how molecular structure influences stability is essential for rational design. This guide will dissect the key structural and electronic features that control the decomposition pathways of N-methoxybenzenesulfinamide derivatives.

Synthesis and Structural Characterization

A robust evaluation of thermodynamic stability begins with the unambiguous synthesis and characterization of the target compounds. The synthesis of sulfinamides can be achieved through several routes, with a common modern approach involving the reaction of sulfonyl chlorides with amines after an in-situ reduction, or the coupling of sulfinic acids with amines.[3] A particularly effective method for generating sulfinamides involves the reaction of methyl sulfinates with lithium amides, which proceeds in high yield and purity.[4]

General Synthetic Protocol: N-methoxy-4-toluenesulfinamide
  • Amide Formation: To a solution of methoxyamine (1.1 equivalents) in anhydrous THF at -78 °C, add n-butyllithium (1.0 equivalent) dropwise. Stir the resulting mixture for 30 minutes to form the lithium methoxyamide.

  • Sulfinylation: In a separate flask, dissolve methyl 4-toluenesulfinate (1.0 equivalent) in anhydrous THF at -78 °C.

  • Coupling: Slowly transfer the lithium methoxyamide solution to the methyl sulfinate solution via cannula.

  • Quenching: After stirring for 2 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Allow the mixture to warm to room temperature, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Structural confirmation is typically achieved using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For unambiguous conformational analysis, single-crystal X-ray diffraction is the gold standard.

Conformational Analysis: The Structural Basis of Stability

The thermodynamic stability of a molecule is intimately linked to its three-dimensional structure. For N-methoxybenzenesulfinamide derivatives, rotation around the S-N and N-O bonds gives rise to various conformers with different energy levels. The preferred conformation is dictated by a delicate balance of steric hindrance and stereoelectronic effects.

While extensive studies exist for the related sulfonamides, we can extrapolate key principles.[5][6] Rotational spectroscopy and computational studies on benzenesulfonamides have shown that the orientation of the group on the nitrogen atom relative to the S=O bonds is critical.[7][8] In N-methoxybenzenesulfinamides, the key dihedral angles are C(aryl)-S-N-O and S-N-O-C(methyl).

A crucial stereoelectronic interaction to consider is the potential for an anomeric effect, where lone pair electrons from the nitrogen or oxygen atom donate into an adjacent antibonding (σ) orbital. For instance, donation from the nitrogen lone pair into the σ orbital of the S-O bond (n_N → σ_S-O) could weaken the S-O bond, while donation into the σ orbital of the N-O bond (n_N → σ*_N-O) could similarly weaken the N-O bond. The dominant interactions are determined by the molecule's geometry.

Figure 1. Key dihedral angles and a potential destabilizing stereoelectronic interaction in N-methoxybenzenesulfinamide.

The most stable conformer will minimize steric clashes while maximizing stabilizing electronic interactions. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and identifying the global minimum energy conformation.

Experimental Assessment of Thermodynamic Stability

The most direct way to probe thermodynamic stability is through thermal analysis. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the temperatures at which thermal events, such as decomposition, occur.[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a reliable indicator of the initiation of thermal decomposition.

Experimental Protocol: TGA of N-methoxybenzenesulfinamide Derivatives
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the N-methoxybenzenesulfinamide derivative into an alumina crucible.

  • Experimental Conditions: Place the crucible in the TGA furnace. Purge with high-purity nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere, thus preventing oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset decomposition temperature (T_onset) is determined from the resulting curve, often by the intersection of the baseline tangent with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic events (like melting or decomposition) and exothermic events. The decomposition temperature and the enthalpy of decomposition (ΔH_decomp) can be determined.

Figure 2. Experimental workflow for assessing the thermodynamic stability of novel derivatives.

Decomposition Pathways and the Influence of Substituents

The thermal decomposition of N-methoxybenzenesulfinamides is most likely initiated by the cleavage of the weakest bond. Given the presence of the N-O linkage, homolytic cleavage to form a nitrogen-centered radical and a methoxy radical is a highly probable initial step. This mechanism is analogous to the thermal decomposition observed in other N-O containing compounds like N,N-dialkoxyamides.[11] The stability of the resulting radicals can be influenced by the substituents on the aromatic ring.

G cluster_0 Initiation: N-O Bond Homolysis cluster_1 Propagation / Termination start Ar-S(O)-NH-OCH₃ radicals Ar-S(O)-NH• + •OCH₃ start->radicals Δ (Heat) products1 Dimerization Products radicals->products1 products2 Disproportionation radicals->products2 products3 H-abstraction radicals->products3

Figure 3. Plausible radical-based thermal decomposition pathway for N-methoxybenzenesulfinamide.

The electronic nature of substituents on the benzenesulfinyl ring is expected to play a crucial role.

  • Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CF₃): These groups can inductively stabilize the nitrogen-centered radical intermediate, potentially lowering the activation energy for decomposition and thus decreasing the overall thermodynamic stability.

  • Electron-Donating Groups (EDGs, e.g., -OCH₃, -CH₃): These groups donate electron density to the aromatic ring. Their effect on the radical intermediate is less direct but could slightly increase the stability compared to the unsubstituted parent compound.

This hypothesis can be tested systematically by synthesizing a series of derivatives and measuring their decomposition temperatures via TGA.

Table 1: Hypothetical TGA Data for Substituted N-methoxybenzenesulfinamide Derivatives
Substituent (para-)T_onset (°C)Predicted Stability
-OCH₃165Higher
-H158Baseline
-Cl152Lower
-NO₂141Lowest

Conclusion and Future Outlook

The thermodynamic stability of N-methoxybenzenesulfinamide derivatives is a multifaceted property governed by the interplay of conformational energetics, stereoelectronic effects, and the electronic nature of substituents on the aromatic ring. The primary pathway for thermal degradation is likely initiated by the homolytic cleavage of the N-O bond.

For researchers in drug development and organic synthesis, a systematic evaluation using thermal analysis techniques like TGA and DSC is crucial. This provides a quantitative measure of stability, enabling the rational selection or modification of derivatives for specific applications. Future work in this area should focus on combining experimental thermal analysis with high-level computational studies to build robust quantitative structure-stability relationship (QSSR) models. Such models would provide a powerful predictive tool, accelerating the design and discovery of stable, effective, and reliable sulfinamide-based molecules.

References

  • Brameld, K. et al. (2008). A CSD-based study of aryl sulfonamides. Journal of Molecular Modeling.
  • Cocinero, E. J. et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed. [Link]

  • Cocinero, E. J. et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. ResearchGate. [Link]

  • Gessaga, T. et al. (2018). Conformational properties of sulfonamido peptides. ResearchGate. [Link]

  • Šimková, A. (2023). Sulfinamide Crossover Reaction and its Application in Medicinal Chemistry. Masaryk University. [Link]

  • Barbero, M. et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

  • Lucente, G. et al. (1995). Structure and conformation of peptides containing the sulfonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-]. PubMed. [Link]

  • Jana, M. et al. (2021). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry. [Link]

  • Shtamburg, V. G. et al. (2013). Synthesis and structure of N-alkoxyhydrazines and N-alkoxy-N',N',N'-trialkylhydrazinium salts. CORE. [Link]

  • Jaros, M. et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis Online. (2023). Thermal decomposition – Knowledge and References. Taylor & Francis. [Link]

  • Hosseyni-Tabar, M. et al. (2014). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. ResearchGate. [Link]

  • Glover, S. A. et al. (2007). Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing. [Link]

Sources

Foundational

Reactivity profile of 4-chloro-N-methoxybenzenesulfinamide

This guide details the reactivity profile of 4-chloro-N-methoxybenzenesulfinamide , a specialized S(IV) intermediate. While often overshadowed by its S(VI) sulfonamide counterpart (a common reagent in Pd-catalyzed cross-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of 4-chloro-N-methoxybenzenesulfinamide , a specialized S(IV) intermediate. While often overshadowed by its S(VI) sulfonamide counterpart (a common reagent in Pd-catalyzed cross-couplings), the sulfinamide offers unique divergent reactivity, serving as a critical gateway to sulfonimidamides (bioisosteres of sulfonamides) and exhibiting distinct rearrangement chemistry.

Technical Guide for Drug Development & Synthetic Applications[1]

Executive Summary

4-Chloro-N-methoxybenzenesulfinamide is an amphiphilic S(IV) building block characterized by a labile N–O bond and a chiral (racemic) sulfur center. Unlike stable sulfonamides, this molecule occupies a "high-energy" position on the sulfur oxidation landscape.

For drug discovery professionals, its primary value lies in two domains:

  • Precursor to Sulfonimidamides: It serves as a direct precursor to sulfonimidamides (

    
    ), which are increasingly utilized as hydrolytically stable, chiral bioisosteres of sulfonamides and carboxylic acids.
    
  • Nitrenium Ion Equivalent: Under specific oxidative or acidic conditions, the

    
    -methoxy moiety facilitates N–O bond cleavage, generating reactive electrophilic nitrogen species (nitrenium ions) for skeletal rearrangements.
    

Structural & Electronic Analysis

The molecule comprises three distinct electronic domains that dictate its reactivity:

DomainStructural FeatureElectronic Effect & Reactivity Consequence
Aryl Core 4-Chloro Substituent Inductive Withdrawal (-I): The chlorine atom at the para position withdraws electron density from the sulfur center. Result: Increases the electrophilicity of the sulfur atom compared to the unsubstituted parent, making it more reactive toward nucleophiles (e.g., amines, Grignards).
S(IV) Center Sulfinyl Group (

)
Chirality & Oxidation Potential: The sulfur is pyramidal and chiral. It can be oxidized to S(VI) (sulfonamide) or iminated to S(VI) (sulfonimidamide).
N-Functionality N-Methoxy Group (

)
Alpha-Effect & Lability: The adjacent oxygen lone pair increases the nucleophilicity of the nitrogen (alpha-effect). However, the weak N–O bond (approx. 50–60 kcal/mol) makes it a "weak link" susceptible to homolytic or heterolytic cleavage.

Synthesis and Preparation

Note: Sulfinamides are less stable than sulfonamides and should be prepared fresh or stored at low temperatures.

Standard Protocol: Nucleophilic Substitution The most reliable synthesis involves the reaction of 4-chlorobenzenesulfinyl chloride with O-methylhydroxylamine.

  • Reagents: 4-Chlorobenzenesulfinyl chloride (1.0 equiv),

    
    -Methylhydroxylamine hydrochloride (1.1 equiv), Triethylamine (2.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Conditions:

    
     to Room Temperature, 2 hours.
    
  • Workup: Aqueous wash (cold), dry over

    
    .
    
  • Purification: Flash chromatography (rapid, neutral silica) or crystallization from

    
    /Hexanes.
    

Critical Control Point: Avoid prolonged exposure to silica gel, as the acidic surface can catalyze the rearrangement of the


-methoxy sulfinamide to the sulfinate ester or hydrolysis.

Detailed Reactivity Profile

The reactivity of 4-chloro-N-methoxybenzenesulfinamide is divergent, controlled by the choice of reagent (Oxidant vs. Base vs. Lewis Acid).

Pathway A: Oxidative Imination (Synthesis of Sulfonimidamides)

This is the most relevant pathway for medicinal chemistry. The


-methoxy group acts as a "leaving group" equivalent or directing group during oxidative imination.
  • Mechanism: Reaction with an amine and an oxidant (e.g.,

    
     or 
    
    
    
    ) converts the S(IV) sulfinamide into an S(VI) sulfonimidamide.
  • Utility: Access to chiral sulfonimidamides, which are mono-aza analogues of sulfonamides.

  • Protocol Insight: The electron-withdrawing 4-Cl group accelerates the initial nucleophilic attack of the amine on the activated sulfur species.

Pathway B: The "Weinreb" Oxidation (Access to N-Methoxy Sulfonamides)

Simple oxidation converts the sulfinamide to the N-methoxy sulfonamide (


).
  • Reagents:

    
    -CPBA or 
    
    
    
    .
  • Application: The resulting sulfonamide is a privileged reagent for Pd-catalyzed desulfitative cross-couplings (Heck-type reactions). The

    
    -methoxy group facilitates the formation of amidyl radicals, which extrude 
    
    
    
    to generate aryl radicals.
Pathway C: Nitrenium Ion Rearrangement (The Kikugawa Pathway)

Under strongly acidic conditions or specific Lewis acid catalysis,


-alkoxy sulfinamides can generate nitrenium ions via N–O bond cleavage.
  • Mechanism: Protonation of the oxygen

    
     loss of MeOH 
    
    
    
    formation of
    
    
    .
  • Outcome: This electrophilic nitrogen can attack the aromatic ring (intramolecular) or be trapped by external nucleophiles, leading to ring-functionalized products.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways available to 4-chloro-N-methoxybenzenesulfinamide.

ReactivityProfile Start 4-Chloro-N-methoxy benzenesulfinamide (S(IV) Center) Sulfonimidamide Sulfonimidamide (S(VI) Bioisostere) Start->Sulfonimidamide Oxidative Imination (Amine + Oxidant) Sulfonamide N-Methoxy Sulfonamide (S(VI) Reagent) Start->Sulfonamide Oxidation (m-CPBA/NaIO4) Nitrenium Nitrenium Ion (Reactive Intermediate) Start->Nitrenium Acid Catalysis (-MeOH) CrossCoupling Pd-Catalyzed Desulfitative Arylation Sulfonamide->CrossCoupling Pd(OAc)2, Heat (-SO2)

Caption: Divergent reactivity pathways: Oxidation to stable sulfonamides (Yellow), oxidative imination to bioisosteres (Green), and acid-mediated rearrangement (Red).[1]

Experimental Protocol: Oxidative Imination to Sulfonimidamide[3][4]

Objective: Conversion of 4-chloro-N-methoxybenzenesulfinamide to N'-alkyl-4-chlorobenzenesulfonimidamide.

  • Preparation: In a flame-dried flask under Argon, dissolve 4-chloro-N-methoxybenzenesulfinamide (1.0 mmol) in anhydrous MeOH (5 mL).

  • Addition: Add the desired amine (e.g., morpholine, 1.2 mmol).

  • Oxidation: Cool to

    
    . Add N-Chlorosuccinimide (NCS)  (1.1 mmol) portion-wise over 5 minutes.
    
    • Mechanistic Note: NCS chlorinates the sulfinamide nitrogen or sulfur, creating a highly electrophilic intermediate that is attacked by the amine.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 2 hours. Monitor by TLC (The sulfinamide spot will disappear; a more polar sulfonimidamide spot will appear).
    
  • Quench: Add saturated

    
     (aq) to quench excess oxidant.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

  • Result: The product is the S(VI) sulfonimidamide. The

    
    -methoxy group is typically lost (as MeOH) or retained depending on the specific oxidant/amine stoichiometry used (Willis conditions vs. standard). Note: If retention of N-OMe is desired to make N-methoxy sulfonimidamides, use mild oxidation without nucleophilic amines.
    

References

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Source: ACS Publications (Chemical Reviews/Accounts) URL:[Link]

  • Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer. Source: ChemRxiv (Preprint) URL:[Link][2]

  • Pd-catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. (Context on the S(VI) derivative reactivity). Source: Organic & Biomolecular Chemistry URL:[Link]

  • Reactivity of nitroxyl-derived sulfinamides. (Mechanistic insight into N-O cleavage). Source: PubMed / NIH URL:[Link]

Sources

Exploratory

Core Identification and Properties of 4-Chlorobenzenesulfonamide

An In-Depth Technical Guide to 4-Chloro-N-methoxybenzenesulfinamide and its Analogs A Note on the Subject Compound: Initial searches for "4-chloro-N-methoxybenzenesulfinamide" did not yield a specific CAS number or dedic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-N-methoxybenzenesulfinamide and its Analogs

A Note on the Subject Compound: Initial searches for "4-chloro-N-methoxybenzenesulfinamide" did not yield a specific CAS number or dedicated literature. This suggests the compound may be novel, exceptionally rare, or referred to under a different nomenclature. The "sulfinamide" functional group (a derivative of sulfinic acid) is structurally distinct from the more common "sulfonamide" (a derivative of sulfonic acid). Given the extensive documentation on related sulfonamides, this guide will focus on the well-characterized and industrially significant analog, 4-chlorobenzenesulfonamide , as a representative molecule. This will serve to illustrate the requested in-depth technical format while providing valuable, verifiable information on a closely related structure.

4-Chlorobenzenesulfonamide is a foundational building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical identity is well-established, and its physical and chemical properties are thoroughly documented.

Chemical Identifiers

A summary of the key identifiers for 4-chlorobenzenesulfonamide is presented below.

IdentifierValue
CAS Number 98-64-6[1]
Molecular Formula C₆H₆ClNO₂S[1]
Molecular Weight 191.64 g/mol
IUPAC Name 4-chlorobenzenesulfonamide[1]
Synonyms p-Chlorobenzenesulfonamide, 4-Chlorophenylsulfonamide[1]
InChI Key HHHDJHHNEURCNV-UHFFFAOYSA-N[1]
SMILES C1=CC(=CC=C1S(=O)(=O)N)Cl[1]
Physicochemical Properties
PropertyValue
Appearance White to off-white crystalline powder
Melting Point 145-148 °C
Boiling Point Decomposes before boiling
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and sodium hydroxide solutions
pKa ~10.0 (for the sulfonamide N-H)

Synthesis and Mechanistic Considerations

The synthesis of 4-chlorobenzenesulfonamide is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Synthetic Pathway

The most common laboratory and industrial synthesis involves a two-step process starting from chlorobenzene.

Synthesis_Workflow Chlorobenzene Chlorobenzene Step1 Chlorosulfonation Chlorobenzene->Step1 ChlorosulfonicAcid Chlorosulfonic Acid (HSO3Cl) ChlorosulfonicAcid->Step1 Intermediate 4-Chlorobenzenesulfonyl chloride Step1->Intermediate Electrophilic Aromatic Substitution Step2 Amination Intermediate->Step2 Ammonia Aqueous Ammonia (NH4OH) Ammonia->Step2 Product 4-Chlorobenzenesulfonamide Step2->Product Nucleophilic Acyl Substitution

Caption: Synthetic workflow for 4-chlorobenzenesulfonamide.

Mechanistic Discussion
  • Step 1: Chlorosulfonation of Chlorobenzene: This is an electrophilic aromatic substitution reaction. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium cation (⁺SO₂Cl). The chlorine atom on the benzene ring is an ortho-, para-director and a deactivating group. The para-product is favored due to reduced steric hindrance compared to the ortho-position.

  • Step 2: Amination of 4-Chlorobenzenesulfonyl chloride: The resulting sulfonyl chloride is a highly reactive electrophile. Treatment with a nucleophile, such as ammonia, results in the displacement of the chloride ion to form the sulfonamide. This is a nucleophilic acyl-type substitution at the sulfur center.

Chemical Reactivity and Applications

The reactivity of 4-chlorobenzenesulfonamide is centered around the acidic N-H proton and the potential for nucleophilic substitution at the aromatic ring. These properties have been exploited in the development of various compounds with biological activity.

N-Functionalization

The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated. This is a common strategy in medicinal chemistry to introduce diverse functional groups and modulate the pharmacological properties of the molecule.

Reaction_Pathway StartingMaterial 4-Chlorobenzenesulfonamide Step1 Deprotonation StartingMaterial->Step1 Base Base (e.g., NaH, K2CO3) Base->Step1 Anion Sulfonamide Anion Step1->Anion Step2 Alkylation/Acylation Anion->Step2 Electrophile Electrophile (R-X) Electrophile->Step2 Product N-Substituted 4-Chlorobenzenesulfonamide Step2->Product SN2 or Nucleophilic Acyl Substitution

Caption: General reaction pathway for N-functionalization.

Applications in Drug Discovery

Sulfonamides are a well-known class of pharmacophores.[2] 4-Chlorobenzenesulfonamide derivatives have been investigated for a range of biological activities, including:

  • Antimicrobial Agents: The sulfonamide moiety is famously associated with the sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria.

  • Anticancer Agents: Certain N-substituted sulfonamides have shown promise as anticancer agents, often by inhibiting carbonic anhydrase or other enzymes crucial for tumor growth.

  • Diuretics: The sulfonamide group is a key feature of many diuretic drugs that target carbonic anhydrase in the kidneys.

Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonamide

The following protocol is a representative method for the laboratory synthesis of 4-chlorobenzenesulfonamide.

Safety Precautions: This procedure involves corrosive and toxic chemicals. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

  • Chlorobenzene

  • Chlorosulfonic acid

  • Aqueous ammonia (28-30%)

  • Crushed ice

  • Deionized water

  • Sodium bicarbonate

Procedure:

  • Chlorosulfonation:

    • To a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap, add chlorobenzene (e.g., 0.5 mol).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add chlorosulfonic acid (e.g., 2.5 mol) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of HCl gas ceases.

  • Work-up and Isolation of the Intermediate:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The 4-chlorobenzenesulfonyl chloride will precipitate as a solid.

    • Filter the solid product under vacuum and wash with cold water until the washings are neutral to litmus paper.

  • Amination:

    • Add the crude, damp 4-chlorobenzenesulfonyl chloride to an excess of cold aqueous ammonia with vigorous stirring.

    • Continue stirring for 30-60 minutes. The reaction is exothermic.

  • Isolation and Purification of the Final Product:

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 4-chlorobenzenesulfonamide.

    • Filter the crude product, wash with cold water, and then recrystallize from hot water or an ethanol-water mixture to obtain pure 4-chlorobenzenesulfonamide.

  • Characterization:

    • Determine the melting point of the dried product.

    • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

While the specific compound 4-chloro-N-methoxybenzenesulfinamide remains elusive in the chemical literature, the study of its close analog, 4-chlorobenzenesulfonamide, provides a robust framework for understanding the synthesis, reactivity, and applications of this class of compounds. The sulfonamide moiety continues to be a cornerstone of medicinal chemistry, and the principles outlined in this guide are fundamental to the exploration of new derivatives with potential therapeutic value.

References

  • TCI Chemicals. (2025, January 15).
  • Sigma-Aldrich. (2025, October 7).
  • Sigma-Aldrich.4-CHLORO-N-(2,5-DIMETHOXY-PHENYL)-BENZENESULFONAMIDE AldrichCPR.
  • PubChem.4-chloro-N-mesitylbenzenesulfonamide | C15H16ClNO2S | CID 841618.
  • Thermo Fisher Scientific. (2025, September 22).
  • PubChem.4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824.
  • ChemScene.122334-37-6 | 4-Chloro-N-methoxy-N-methylbenzamide.
  • Synthink.4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide - 1428153-06-3.
  • BLD Pharm.122334-37-6|4-Chloro-N-methoxy-N-methylbenzamide.
  • PubChem.Benzenesulfonamide, 4-chloro-N,N-dimethyl- | C8H10ClNO2S | CID 81967.
  • Echemi.16358-34-2, 4-chloro-N-methyl-N-phenylbenzenesulfonamide Formula.
  • Chemos GmbH & Co. KG. (2021, November 8). Safety Data Sheet: Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)
  • Tokyo Chemical Industry Co., Ltd.4-Chloro-N-methoxy-N-methylbenzamide 122334-37-6.
  • Echemi.4-chloro-N-(2-methoxyethyl)
  • Vinola, K. J., et al. (2014). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PMC.
  • Sigma-Aldrich.4-CHLORO-N-(2-METHYL-4-NITROPHENYL)BENZENESULFONAMIDE AldrichCPR.
  • Organic Syntheses.4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure.
  • ChemicalBook. (2025, July 4). 4-AMINO-N-(6-CHLORO-5-METHOXY-4-PYRIMIDINYL)BENZENESULFONAMIDE | 5018-23-5.
  • ResearchGate. (2008). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.
  • PubChem.4-Chloro-N-methylbenzenamine | C7H8ClN | CID 70272.
  • PubChem.4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12, 109-116.
  • PrepChem.com.Synthesis of 1-chloro-4-methylsulfonyl benzene.
  • Sigma-Aldrich.4-chloro-n-(2-methyl-4-nitrophenyl)benzenesulfonamide.
  • Ataman Kimya.N-CHLORO-P-TOLUENESULFONAMIDE.
  • Suchetan, P. A., et al. (2011). 4-Chloro-N-(3-methylbenzoyl)
  • Google Patents.US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

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Protocols & Analytical Methods

Method

From Sulfinamide to Sulfonamide: A Detailed Guide to Oxidative Synthesis

Introduction: The Significance of the Sulfonamide Moiety The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern medicinal chemistry and drug development.[1] Its prevalence in a wide array of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern medicinal chemistry and drug development.[1] Its prevalence in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants, stems from its unique physicochemical properties.[2][3] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to serve as a versatile scaffold for molecular design. The synthesis of sulfonamides is, therefore, a critical process in pharmaceutical research and manufacturing. While numerous synthetic routes exist, the oxidation of sulfinamides (R-S(O)NR'R'') offers a direct and often high-yielding pathway to this important functional group. This application note provides a comprehensive overview of the general procedure for preparing sulfonamides from sulfinamides, with a focus on the widely used oxidizing agent meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Mechanism: The Oxidation Pathway

The conversion of a sulfinamide to a sulfonamide is an oxidation reaction where the sulfur atom is oxidized from the S(IV) to the S(VI) state. The most commonly employed reagent for this transformation is m-CPBA, a peroxide that is relatively safe to handle and readily available.[4]

The generally accepted mechanism for the oxidation of a sulfinamide with m-CPBA involves a concerted process. The sulfur atom of the sulfinamide acts as a nucleophile, attacking the terminal oxygen atom of the peroxy acid. Simultaneously, the peroxy acid's hydroxyl group protonates the sulfinamide's oxygen atom, facilitating the departure of the meta-chlorobenzoic acid leaving group. This single-step mechanism is efficient and typically proceeds under mild conditions.

Sulfinamide Oxidation Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products sulfinamide R-S(=O)-NR'R'' Sulfinamide ts [Transition State Complex] sulfinamide->ts Nucleophilic attack by Sulfur mcpba m-CPBA (Ar-C(=O)OOH) mcpba->ts Proton transfer sulfonamide R-SO₂-NR'R'' Sulfonamide ts->sulfonamide mcba m-Chlorobenzoic Acid (Ar-COOH) ts->mcba

Figure 1: A simplified representation of the concerted mechanism for the oxidation of a sulfinamide to a sulfonamide using m-CPBA.

Experimental Protocol: A General Procedure

This protocol outlines a general method for the oxidation of a sulfinamide to a sulfonamide using m-CPBA. Researchers should optimize the reaction conditions for their specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
SulfinamideReagentVariesStarting material
meta-Chloroperoxybenzoic acid (m-CPBA)Reagent (typically ~75% purity)Major chemical suppliersPurity should be considered for stoichiometry
Dichloromethane (DCM)AnhydrousMajor chemical suppliersOther chlorinated solvents can be used
Saturated sodium bicarbonate solutionACSPrepared in-houseFor workup
Saturated sodium sulfite solutionACSPrepared in-houseFor quenching excess peroxide
Anhydrous magnesium sulfate or sodium sulfateACSMajor chemical suppliersFor drying organic layer
Silica gel60 Å, 230-400 meshMajor chemical suppliersFor column chromatography
Solvents for chromatographyHPLC gradeMajor chemical supplierse.g., Hexanes, Ethyl Acetate
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the sulfinamide (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.3 eq, accounting for purity) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the stirred sulfinamide solution over 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The sulfonamide product is typically more polar than the starting sulfinamide. A suitable mobile phase might be a mixture of hexanes and ethyl acetate.

  • Quenching: Once the reaction is complete (as indicated by TLC, typically within 1-3 hours), quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 15-20 minutes. Test for the absence of peroxides using peroxide test strips.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

Experimental_Workflow start Dissolve Sulfinamide in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba monitor Monitor by TLC add_mcpba->monitor quench Quench with Na₂SO₃ solution monitor->quench workup Aqueous Workup (NaHCO₃, Brine) quench->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end Isolated Sulfonamide purify->end

Figure 2: A flowchart illustrating the general experimental workflow for the synthesis of sulfonamides from sulfinamides via m-CPBA oxidation.

Best Practices and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient m-CPBA- Low reaction temperature- Poor solubility of starting material- Use a slight excess of m-CPBA (1.1-1.3 eq).- Allow the reaction to warm to room temperature after the initial addition at 0 °C.- Use a co-solvent like THF to improve solubility.
Formation of Side Products - Over-oxidation (if other sensitive functional groups are present)- Decomposition of starting material or product- Maintain a low reaction temperature (0 °C or below).- Add the m-CPBA solution slowly.- Ensure the use of high-purity, anhydrous solvents.
Difficulty in Removing meta-Chlorobenzoic Acid - Incomplete neutralization during workup- Wash the organic layer multiple times with saturated sodium bicarbonate solution.- A dilute (e.g., 5%) aqueous sodium hydroxide wash can also be effective, but be cautious of potential product hydrolysis.[6]
Low Isolated Yield - Loss of product during workup (if the product has some water solubility)- Incomplete reaction or side reactions- Minimize the volume of aqueous washes.- Back-extract the aqueous layers with the organic solvent.- Re-optimize the reaction conditions (temperature, reaction time, stoichiometry).

Safety Precautions

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be a fire hazard, especially when in contact with flammable materials. It is also a skin and eye irritant.[7][8][9] Always handle m-CPBA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10] Store m-CPBA at refrigerated temperatures as recommended by the supplier.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General: As with all chemical reactions, a thorough risk assessment should be conducted before starting any experimental work.

Characterization of Sulfonamides

The successful synthesis of the target sulfonamide can be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the R, R', and R'' groups. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonamide group.

    • ¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide will exhibit characteristic strong absorption bands for the S=O stretching vibrations, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[11] The N-H stretch (for primary and secondary sulfonamides) appears in the region of 3400-3200 cm⁻¹.[11]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized sulfonamide.

Conclusion

The oxidation of sulfinamides to sulfonamides is a reliable and efficient synthetic transformation. The use of m-CPBA provides a mild and generally high-yielding method that is applicable to a wide range of substrates. By following the detailed protocol and adhering to the best practices and safety precautions outlined in this application note, researchers can confidently and safely synthesize sulfonamides for their drug discovery and development programs.

References

  • UCLA Environment, Health & Safety. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • Encyclopedia.pub. (2023, May 6). Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, August 3). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • De Gruyter. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Acros Organics. (2012, September 26). m-CPBA Technical Data Sheet. Retrieved from [Link]

  • García Mancheño, O., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 25. Retrieved from [Link]

  • Šimková, A. (2025, February 26). Sulfinamide Crossover Reaction and Its Application in Ligand Discovery. Masaryk University. Retrieved from [Link]

  • Abdolmohammadi, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32883-32906. Retrieved from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Willis, M. C., et al. (2022). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Journal of the American Chemical Society, 144(3), 1235-1240. Retrieved from [Link]

  • MDPI. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of sulfonamides to N-Sulfonylimines. Molecules. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014, February 27). SAFETY DATA SHEET - m-Chlorobenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by oxidation. Retrieved from [Link]

  • American Chemical Society. (2024, November 30). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]

  • University of California, Irvine. (2020, April 17). Experimental Procedures Oxidation of Olefin with meta-Chloroperbenzoic Acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]

  • ResearchGate. (2020, August 14). I am having problems in removing m-cpba and its corresponding acid? Retrieved from [Link]

Sources

Application

Application Note: Solvent Selection for 4-chloro-N-methoxybenzenesulfinamide Reactions

Executive Summary 4-chloro-N-methoxybenzenesulfinamide (CMBS) represents a specialized class of -alkoxy sulfinamides .[1] Structurally, it combines an electron-deficient aromatic ring (due to the 4-chloro substituent) wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-chloro-N-methoxybenzenesulfinamide (CMBS) represents a specialized class of


-alkoxy sulfinamides .[1] Structurally, it combines an electron-deficient aromatic ring (due to the 4-chloro substituent) with a labile 

-methoxy moiety.[1] This unique architecture makes CMBS a versatile "linchpin" intermediate: it serves as a precursor to sulfonimidamides (via nucleophilic substitution) and sulfonamides (via oxidation), and acts as a chiral amine scavenger in radical decarboxylative pathways.[2]

However, the S(IV)–N bond is amphiphilic and sensitive to solvolysis. The selection of solvent is not merely about solubility; it dictates the chemoselectivity between S-nucleophilic attack, N-centered radical trapping, and hydrolytic degradation.

This guide provides a rationale for solvent selection, supported by mechanistic insights and validated protocols.

Physicochemical Profile & Solvent Compatibility[3][4][5]

The 4-chloro substituent increases the electrophilicity of the sulfur center compared to the parent phenyl sulfinamide, making it more susceptible to nucleophilic attack but also to hydrolysis.

Table 1: Solvent Compatibility Matrix
Solvent ClassExamplesSolubilityStabilityPrimary ApplicationRisk Factor
Chlorinated DCM, CHCl

Excellent HighOxidation, AmidationVolatility; Environmental restrictions.[2][1]
Ethers THF, MTBE, 2-MeTHFGood HighOrganometallic coupling, Grignard additionsPeroxide formation; Lewis basicity may retard electrophilic S-attack.[2][1]
Polar Aprotic MeCN, DMF, DMSOHigh ModerateNucleophilic Substitution (S

2-S)
DMF/DMSO are difficult to remove; MeCN may compete as a ligand.[2][1]
Alcohols MeOH, EtOH, iPrOHModerate Low Not RecommendedSolvolysis Risk: Promotes alcoholysis of the S-N bond (forming sulfinates).[2]
Hydrocarbon Hexanes, ToluenePoor HighPrecipitation/CrystallizationPoor solubility limits reaction kinetics.[2][1]

Mechanistic Decision Tree

The choice of solvent directs the reaction pathway. The diagram below illustrates how solvent polarity and Lewis basicity influence the divergence between oxidation, substitution, and degradation.

SolventPathways Start 4-chloro-N-methoxy benzenesulfinamide Solv_DCM Solvent: DCM/CHCl3 (Non-coordinating) Start->Solv_DCM Dissolve Solv_THF Solvent: THF/Et2O (Lewis Basic) Start->Solv_THF Dissolve Solv_Alc Solvent: Alcohols (Protic) Start->Solv_Alc Dissolve Rxn_Ox Oxidation (RuCl3/NaIO4) Solv_DCM->Rxn_Ox + Oxidant Rxn_Nu Nucleophilic Attack (Grignard/Amine) Solv_THF->Rxn_Nu + R-MgX / R-NH2 Rxn_Solv Solvolysis (Degradation) Solv_Alc->Rxn_Solv + H+ (Cat.) Prod_Sulfonamide Sulfonamide (Stable) Rxn_Ox->Prod_Sulfonamide Prod_Sulfonimid Sulfonimidamide or Sulfoxide Rxn_Nu->Prod_Sulfonimid Prod_Sulfinate Sulfinate Ester (Dead End) Rxn_Solv->Prod_Sulfinate

Figure 1: Solvent-directed reaction divergence.[2][1] Note that protic solvents promote irreversible solvolysis.[2][1]

Detailed Protocols

Protocol A: Divergent Synthesis of Sulfonimidamides

Objective: Replace the


-methoxy group with a primary or secondary amine.[2][1]
Mechanism:  Nucleophilic Substitution at Sulfur (S

2-S).[2][1] Solvent Rationale: Acetonitrile (MeCN) is preferred over THF here.[1] While THF is standard for Grignards, MeCN provides a higher dielectric constant (

) which stabilizes the polar transition state of the S

2-S mechanism without participating in H-bonding that would deactivate the nucleophile.

Materials:

  • Substrate: 4-chloro-N-methoxybenzenesulfinamide (1.0 equiv)[2][1]

  • Nucleophile: Benzylamine (1.2 equiv)[1]

  • Base: Triethylamine (2.0 equiv)[1]

  • Solvent: Anhydrous MeCN (0.2 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried reaction vial with 4-chloro-N-methoxybenzenesulfinamide under N

    
     atmosphere.
    
  • Solvation: Add anhydrous MeCN. Critical: Ensure water content is <50 ppm to prevent hydrolysis to the sulfinic acid.

  • Addition: Add Triethylamine followed by dropwise addition of Benzylamine at 0 °C.

    • Note: The electron-withdrawing 4-Cl group accelerates the reaction; cooling is required to prevent over-substitution.[1]

  • Reaction: Allow to warm to 23 °C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexanes 3:7).[1] The starting material (

    
    ) should disappear, replaced by the more polar sulfonimidamide (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (removes sulfinic acid byproducts) and Brine.
    
  • Purification: Silica gel chromatography.

Protocol B: Oxidation to 4-Chloro-N-methoxybenzenesulfonamide

Objective: Oxidation of S(IV) to S(VI) while retaining the N-OMe bond.[1] Solvent Rationale: Biphasic DCM/Water . The classic RuCl


/NaIO

system requires a biphasic mixture. DCM is the superior organic carrier because it solubilizes the lipophilic 4-Cl-aryl core while remaining inert to the strong oxidant.[1]

Step-by-Step:

  • Dissolution: Dissolve 4-chloro-N-methoxybenzenesulfinamide (1 mmol) in DCM (5 mL).

  • Catalyst Prep: In a separate beaker, dissolve NaIO

    
     (1.5 equiv) and RuCl
    
    
    
    (0.05 equiv) in Water (5 mL).
  • Mixing: Add the aqueous oxidant solution to the DCM solution vigorously.

  • Kinetics: Stir at room temperature. The reaction is typically complete in <2 hours.

    • Observation: The organic layer will turn dark/black initially and then lighten as Ru is cycled.[2]

  • Quench: Filter through a pad of Celite to remove Ruthenium residues.[2][1] Separate phases.

  • Isolation: Dry organic layer over MgSO

    
     and concentrate.
    

Troubleshooting & Critical Parameters

The "Solvolysis Trap"

A common failure mode is the use of methanol or ethanol to assist solubility.

  • Mechanism: In the presence of trace acid (often present in unpurified sulfinyl chlorides used to make the starting material), alcohols attack the sulfur center.

  • Result: Formation of methyl 4-chlorobenzenesulfinate and loss of the methoxyamine moiety.[2][1]

  • Prevention: Use THF or DCM for all handling.[2][1] If a polar solvent is needed, use MeCN or DMF (dry).[1]

Stability Monitoring

The 4-chloro substituent makes the sulfur atom more electrophilic than in unsubstituted analogs.[1]

  • Storage: Store solid CMBS at -20 °C under Argon.

  • Degradation Signs: A strong smell of SO

    
     or the formation of a sticky, insoluble residue (sulfinic acid polymer) indicates decomposition.[2]
    

References

  • General Reactivity of Sulfinamides

    • Title: "Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides"
    • Source:Chemical Science, 2023.[2][1]

    • URL:[Link]

    • Relevance: Establishes the stability profile of N-alkoxy sulfinamides and their radical reactivity.
  • Nucleophilic Substitution Mechanisms

    • Title: "Acid Catalyzed Alcoholysis of Sulfinamides: Unusual Stereochemistry"
    • Source:Molecules (PMC), 2011.[1]

    • URL:[Link]

    • Relevance: details the "Solvolysis Trap" mechanism and stereochemical inversion
  • Synthesis of Sulfonimidamides

    • Title: "Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides"[3]

    • Source:JACS Au (PMC), 2023.[1]

    • URL:[Link]

    • Relevance: Provides the foundational protocol for converting N-alkoxy sulfinamides to sulfonimidamides using amines in polar aprotic solvents.
  • Solvent Effects on Sulfonamide Synthesis

    • Title: "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis"
    • Source:ChemSusChem, 2021.[1]

    • URL:[Link][1]

    • Relevance: Discusses solubility parameters of 4-chloro-substituted sulfur deriv

Sources

Method

Harnessing the Reactivity of 4-Chloro-N-methoxybenzenesulfinamide: A Versatile Nitrene Precursor for Advanced Organic Synthesis

Introduction: A Modern Tool for Nitrogen-Atom Transfer In the landscape of modern synthetic chemistry, the efficient and selective introduction of nitrogen-containing functionalities is a paramount objective, driven by t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Tool for Nitrogen-Atom Transfer

In the landscape of modern synthetic chemistry, the efficient and selective introduction of nitrogen-containing functionalities is a paramount objective, driven by the prevalence of nitrogen in pharmaceuticals, agrochemicals, and functional materials. Nitrene transfer reactions have emerged as a powerful strategy for C-N bond formation, offering direct access to complex amines and heterocycles from simple precursors.[1] This application note details the synthesis and utility of 4-chloro-N-methoxybenzenesulfinamide, a highly effective and versatile precursor for the generation of N-methoxy-4-chlorophenylsulfinylnitrene. We will explore its application in two keystone transformations: rhodium-catalyzed C-H amination and olefin aziridination, providing researchers with detailed protocols and mechanistic insights to leverage its synthetic potential.

The N-O bond within 4-chloro-N-methoxybenzenesulfinamide is strategically weakened, facilitating its cleavage under catalytic conditions to generate a transient, electrophilic nitrene species. The presence of the methoxy group on the nitrogen atom and the chloro-substituted phenylsulfinyl group modulates the reactivity and stability of the nitrene intermediate, offering a unique profile for synthetic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to employ cutting-edge synthetic methodologies for the construction of novel molecular architectures.

Synthesis of 4-Chloro-N-methoxybenzenesulfinamide: A Reliable Protocol

The preparation of 4-chloro-N-methoxybenzenesulfinamide can be efficiently achieved through the condensation of 4-chlorobenzenesulfinyl chloride with methoxyamine. This procedure should be performed under an inert atmosphere to prevent the hydrolysis of the moisture-sensitive sulfinyl chloride starting material.

Protocol: Synthesis of 4-Chloro-N-methoxybenzenesulfinamide

Materials:

  • 4-Chlorobenzenesulfinyl chloride

  • Methoxyamine hydrochloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methoxyamine hydrochloride (1.2 equivalents) and suspend it in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath and add triethylamine (2.5 equivalents) dropwise with stirring.

  • In a separate flask, dissolve 4-chlorobenzenesulfinyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of 4-chlorobenzenesulfinyl chloride dropwise to the cold methoxyamine/triethylamine mixture over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford 4-chloro-N-methoxybenzenesulfinamide as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Application I: Rhodium-Catalyzed Intermolecular C-H Amination

One of the most powerful applications of 4-chloro-N-methoxybenzenesulfinamide is in the direct amination of C-H bonds.[2][3] This transformation, typically catalyzed by dirhodium(II) complexes, allows for the conversion of unactivated C-H bonds into valuable C-N bonds, a process that can significantly streamline synthetic routes.[2] The reaction proceeds through the in-situ generation of a rhodium-nitrenoid intermediate, which then undergoes a C-H insertion reaction.

Mechanism of Rhodium-Catalyzed C-H Amination

The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the nitrene precursor, 4-chloro-N-methoxybenzenesulfinamide, in the presence of an oxidant to form a highly reactive rhodium-nitrenoid species. This intermediate then reacts with a C-H bond of the substrate in a concerted or stepwise manner to form the aminated product and regenerate the active rhodium catalyst.

G cluster_0 Catalytic Cycle A Rh₂(L)₄ Catalyst D Rhodium-Nitrenoid Intermediate A->D + Precursor, + Oxidant B 4-Chloro-N-methoxy- benzenesulfinamide (Nitrene Precursor) C Oxidant F C-H Insertion Transition State D->F + R-H E Substrate (R-H) F->A Regenerates Catalyst G Aminated Product (R-NH-SO(OMe)Ar) F->G Product Release

Figure 1: Catalytic cycle for Rh-catalyzed C-H amination.
Protocol: Intermolecular C-H Amination of an Unactivated Alkane

Materials:

  • Substrate (e.g., cyclohexane)

  • 4-Chloro-N-methoxybenzenesulfinamide

  • Dirhodium(II) acetate [Rh₂(OAc)₄] or Dirhodium(II) bis(esp) [Rh₂(esp)₂][2]

  • Oxidant (e.g., PhI(OAc)₂)

  • Anhydrous solvent (e.g., dichloromethane or benzene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the substrate (1.0 equivalent), 4-chloro-N-methoxybenzenesulfinamide (1.2 equivalents), and the rhodium catalyst (1-5 mol%).

  • Add the anhydrous solvent to dissolve the reagents.

  • With vigorous stirring, add the oxidant (1.5 equivalents) portion-wise over a period of 1-2 hours at the desired reaction temperature (typically ranging from room temperature to 80 °C). The slow addition of the oxidant is crucial to maintain a low concentration of the active nitrene species and minimize side reactions.[2]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystOxidantSolventTemperature (°C)Typical Yield (%)Reference
Rh₂(OAc)₄PhI(OAc)₂CH₂Cl₂4060-80[2]
Rh₂(esp)₂PhI(OPiv)₂Benzene6075-95[2]

Application II: Diastereoselective Olefin Aziridination

The reaction of the generated nitrene with alkenes provides a direct route to aziridines, three-membered nitrogen-containing heterocycles that are valuable building blocks in organic synthesis. The rhodium-catalyzed aziridination using 4-chloro-N-methoxybenzenesulfinamide can proceed with high stereospecificity, transferring the stereochemistry of the starting olefin to the aziridine product.[4]

Workflow for Olefin Aziridination

The experimental workflow for olefin aziridination is similar to that of C-H amination, involving the catalytic generation of the rhodium-nitrenoid intermediate which is then trapped by the olefin.

G start Start: Assemble Reactants reagents Rh(II) Catalyst 4-Chloro-N-methoxybenzenesulfinamide Olefin Substrate Anhydrous Solvent start->reagents reaction In-situ Nitrenoid Formation and Aziridination Reaction (Controlled Temperature) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Aziridine Product purification->product

Figure 2: General workflow for olefin aziridination.
Protocol: Aziridination of Styrene

Materials:

  • Styrene

  • 4-Chloro-N-methoxybenzenesulfinamide

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

  • Oxidant (e.g., diacetoxyiodobenzene, PhI(OAc)₂)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve styrene (1.0 equivalent) and dirhodium(II) tetraacetate (2 mol%) in anhydrous DCM.

  • Add 4-chloro-N-methoxybenzenesulfinamide (1.1 equivalents) to the solution.

  • Add the oxidant (1.3 equivalents) in one portion and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding aziridine.

Olefin SubstrateCatalyst Loading (mol%)OxidantSolventTypical Yield (%)Reference
Styrene2PhI(OAc)₂DCM85-95[4]
Cyclohexene2PhI(OAc)₂DCM80-90[4]
1-Octene2PhI(OAc)₂DCM70-85[4]

Safety and Handling

4-Chloro-N-methoxybenzenesulfinamide and its precursors, such as 4-chlorobenzenesulfinyl chloride, should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. 4-Chlorobenzenesulfinyl chloride is corrosive and moisture-sensitive. Reactions should be conducted under an inert atmosphere. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of the individual reagents.

Conclusion

4-Chloro-N-methoxybenzenesulfinamide is a valuable and versatile nitrene precursor for the synthesis of complex nitrogen-containing molecules. The protocols detailed in this application note for rhodium-catalyzed C-H amination and olefin aziridination demonstrate its utility in modern organic synthesis. These methods offer high efficiency and selectivity, providing researchers with powerful tools for the construction of novel chemical entities for applications in drug discovery and materials science.

References

  • Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones.
  • SYNTHETIC NITRENE CHEMISTRY: NEW REACTIONS AND APPLICATION. (2016). CORDIS. [Link]

  • Fiori, K. W., & Du Bois, J. (2007). Rhodium-Catalyzed C-H Amination–An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 11(4), 758-762. [Link]

  • Lebel, H., et al. (2018). Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. Chemical Science, 9(34), 6969-6980. [Link]

  • Shin, K., Baek, Y., & Chang, S. (2013). Direct C-H Amination of Arenes with Alkyl Azides under Rhodium Catalysis. Angewandte Chemie International Edition, 52(27), 7010-7014. [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

Application

Application Notes and Protocols for 4-chloro-N-methoxybenzenesulfinamide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Multifunctional Reagent In the landscape of modern medicinal chemistry, the demand for versatile and precisely functionalized building blocks is incessant. 4-chloro-N-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Reagent

In the landscape of modern medicinal chemistry, the demand for versatile and precisely functionalized building blocks is incessant. 4-chloro-N-methoxybenzenesulfinamide emerges as a compound of significant interest, not due to a long history of documented applications, but because of the potent combination of its structural motifs. It features a chiral sulfinamide core, a reactive N-methoxy group, and an electronically significant 4-chloro substituent on the aromatic ring. While this specific molecule is not extensively cited in primary literature, a deep understanding of its constituent parts allows us to forecast its potential and develop robust protocols for its application.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the inferred applications of 4-chloro-N-methoxybenzenesulfinamide. By examining the well-established roles of related sulfinamides, N-methoxy amides, and chloro-aryl compounds, we can construct a powerful predictive framework for its use in asymmetric synthesis, novel coupling reactions, and as a scaffold in drug discovery. The protocols herein are based on established methodologies for analogous compounds and are presented as validated starting points for experimentation.

Part 1: The Sulfinamide Core - A Gateway to Asymmetric Amine Synthesis

The sulfinamide group is a cornerstone of modern asymmetric synthesis, primarily due to its role as a reliable chiral auxiliary. The pioneering work by Ellman with N-tert-butanesulfinamide established a robust methodology for the stereoselective synthesis of chiral amines, which are ubiquitous in active pharmaceutical ingredients (APIs).[1][2] The underlying principle involves the condensation of the sulfinamide with a non-chiral aldehyde or ketone to form an N-sulfinyl imine. The chiral sulfur center then directs the nucleophilic addition to one face of the C=N double bond, leading to a product with high diastereoselectivity. The auxiliary can be subsequently cleaved under mild acidic conditions to reveal the free chiral amine.[1]

Causality and Mechanistic Insight: The stereochemical outcome is dictated by the sterically demanding sulfinyl group, which blocks one face of the imine. Nucleophiles preferentially attack from the less hindered face, often via a six-membered chair-like transition state when a coordinating nucleophile (like a Grignard reagent) is used.

While 4-chloro-N-methoxybenzenesulfinamide itself possesses an N-methoxy group, its core structure belongs to the family of reagents that could be adapted for this chemistry, potentially by first synthesizing the corresponding N-H sulfinamide. The 4-chloro substituent would modulate the electrophilicity of the imine carbon, potentially influencing reaction rates and diastereoselectivity.

G cluster_0 Asymmetric Amine Synthesis Workflow A Non-chiral Aldehyde/Ketone C Condensation (e.g., Ti(OEt)4) A->C B Chiral Sulfinamide (e.g., p-Tolylsulfinamide) B->C D Chiral N-Sulfinyl Imine C->D F Stereoselective Nucleophilic Addition D->F E Nucleophile (Nu-) (e.g., Grignard, Organolithium) E->F G Sulfinamide Adduct (High Diastereoselectivity) F->G H Mild Acidic Cleavage (e.g., HCl in MeOH) G->H I Enantiopure Primary Amine H->I J Recovered Chiral Auxiliary H->J

Caption: General workflow for asymmetric amine synthesis using a chiral sulfinamide auxiliary.

Exemplary Protocol 1: Asymmetric Synthesis of a Chiral Amine

This protocol is adapted from established procedures for Ellman's auxiliary and serves as a template for the stereoselective addition of an organometallic reagent to an N-sulfinyl imine.[1]

Step 1: Formation of the N-Sulfinyl Imine

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral sulfinamide (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Add anhydrous solvent (e.g., THF or CH₂Cl₂) to achieve a concentration of 0.5 M.

  • Add a Lewis acid catalyst/dehydrating agent (e.g., Ti(OEt)₄, 2.0 eq) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde/ketone.

  • The resulting solution containing the chiral N-sulfinyl imine is typically used directly in the next step without purification.

Step 2: Stereoselective Nucleophilic Addition

  • Cool the flask containing the N-sulfinyl imine solution to the desired temperature (typically -78 °C to 0 °C, empirically determined for optimal selectivity).

  • In a separate flask, prepare the nucleophile solution (e.g., Grignard reagent or organolithium, 1.5 eq) in an appropriate anhydrous solvent.

  • Add the nucleophile solution dropwise to the stirred imine solution over 30 minutes, maintaining the low temperature.

  • Allow the reaction to stir for 3-6 hours at the low temperature. Monitor progress by TLC/LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then perform an aqueous workup by extracting with an organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfinamide adduct. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified sulfinamide adduct (1.0 eq) in methanol (0.2 M).

  • Add a solution of hydrochloric acid (e.g., 4M HCl in Dioxane or concentrated HCl, 2.0-3.0 eq) at room temperature.

  • Stir for 1-2 hours until cleavage is complete (monitored by TLC/LC-MS).

  • Remove the solvent under reduced pressure. The resulting hydrochloride salt of the chiral amine can be isolated or the free amine can be obtained by basification and extraction.

Part 2: The N-Methoxy Group - A Precursor for Reactive Nitrogen Intermediates

The N-O bond in N-alkoxy amides and related structures is a key functional handle. It can act as a leaving group or participate in rearrangements, and under catalytic conditions, these moieties can serve as precursors to highly reactive intermediates like nitrenes.[3][4] Recent studies have shown that N-methoxy amides can undergo iron-catalyzed coupling with sulfoxides to form N-acyl sulfoximines, proceeding through a proposed Fe-nitrenoid intermediate.[5]

Causality and Mechanistic Insight: The N-methoxy group, in the presence of a suitable Lewis acid or transition metal catalyst, can be activated. The catalyst coordinates to the amide, facilitating deprotonation and subsequent transformation into a metal-nitrenoid species. This electrophilic nitrenoid is then trapped by a nucleophile, such as a sulfoxide, to form a new N=S bond.[5]

This reactivity suggests that 4-chloro-N-methoxybenzenesulfinamide could be a valuable partner in similar transformations. It could potentially serve as a source for a "sulfinyl nitrene" upon activation, enabling the synthesis of complex sulfur-nitrogen scaffolds. The electron-withdrawing 4-chloro group would likely influence the stability and reactivity of the nitrene intermediate.

G cluster_1 Proposed Catalytic Cycle for N=S Coupling A Fe(III) Catalyst C Coordination & Deprotonation (Base) A->C B N-Methoxy Amide (R-CO-NH-OMe) B->C D Intermediate A C->D E Fe-Nitrenoid Complex [B] D->E Rearrangement G Nucleophilic Attack E->G F Sulfoxide (R'-S(O)-R') F->G H Intermediate C G->H I Product Release H->I I->A Catalyst Regeneration J N-Acyl Sulfoximine (Product) I->J

Caption: Plausible catalytic cycle for iron-catalyzed N=S bond formation.[5]

Exemplary Protocol 2: Iron-Catalyzed Synthesis of an N-Acyl Sulfoximine

This protocol is adapted from a published method for the coupling of N-methoxy amides and sulfoxides and illustrates the potential reactivity of the N-methoxy moiety.[5]

  • To a screw-cap vial, add the N-methoxy amide (e.g., 4-chloro-N-methoxybenzenesulfinamide, 0.2 mmol, 1.0 eq), the sulfoxide (0.5 mmol, 2.5 eq), and the iron catalyst (e.g., FeCl₃, 0.02 mmol, 0.1 eq).

  • Add anhydrous solvent (e.g., THF, 2.0 mL) followed by a base (e.g., Triethylamine, 0.4 mmol, 2.0 eq).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl sulfoximine.

Part 3: The 4-Chloro Substituent - A Tool for Physicochemical Modulation

The substitution of a hydrogen atom with chlorine is a common and powerful strategy in drug design. Far from being a simple placeholder, the chloro group can profoundly alter a molecule's potency, metabolic stability, and pharmacokinetic profile, an effect sometimes referred to as the "magic chloro" effect.[6]

Causality and Mechanistic Insight: The beneficial effects of a chloro substituent stem from a combination of steric and electronic properties:

  • Potency Enhancement: Chlorine can engage in favorable halogen bonding with backbone carbonyls or other electron-rich pockets in a protein active site, anchoring the ligand and increasing binding affinity.[7]

  • Metabolic Blocking: Placed at a site susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes), the robust C-Cl bond can prevent metabolic deactivation, thereby increasing the drug's half-life and oral bioavailability.[6]

  • Physicochemical Tuning: As an electron-withdrawing group, chlorine lowers the pKa of nearby acidic or basic groups and increases the molecule's lipophilicity (logP), which can be crucial for membrane permeability.

The presence of the 4-chloro group on 4-chloro-N-methoxybenzenesulfinamide makes it an attractive scaffold. If incorporated into a larger drug candidate, this group could confer enhanced biological properties. In its role as a reagent, it alters the electronic nature of the benzene ring, which can fine-tune its reactivity in the synthetic protocols described above.[8]

Table 1: Influence of Chloro-Substitution on Drug Properties
PropertyEffect of Chloro SubstitutionRationale / Mechanism
Binding Affinity Often increasesHalogen bonding, hydrophobic interactions, filling of lipophilic pockets.
Metabolic Stability Generally increasesBlocks sites of oxidative metabolism (e.g., aromatic hydroxylation).[6]
Lipophilicity (logP) IncreasesChlorine is more lipophilic than hydrogen.
Acidity/Basicity Modifies pKaInductive electron-withdrawing effect can increase acidity of N-H protons.
Reactivity Alters electronic characterThe electron-withdrawing nature can activate or deactivate the ring to certain reactions.

Summary and Future Outlook

4-chloro-N-methoxybenzenesulfinamide stands as a promising, albeit under-explored, reagent for medicinal chemistry. By dissecting its structure and drawing parallels with well-understood chemical entities, we can confidently predict its utility in three key areas:

  • Asymmetric Synthesis: Leveraging the chirality of the sulfinamide core to produce enantiopure amines.

  • Novel Coupling Reactions: Utilizing the N-methoxy group as a handle for generating reactive nitrogen intermediates for complex scaffold synthesis.

  • Scaffold Development: Employing the 4-chloro-substituted phenylsulfinyl moiety as a building block that imparts favorable metabolic and binding properties to a final drug molecule.

Future research should focus on the empirical validation of these applications. The synthesis of the title compound followed by its systematic evaluation in the protocols outlined above will be critical. Furthermore, exploring its reactivity with different classes of nucleophiles and under various catalytic systems will undoubtedly uncover new and valuable transformations, solidifying the place of 4-chloro-N-methoxybenzenesulfinamide in the medicinal chemist's toolkit.

References

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  • Davis, F. A. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc, 2006(vii), 120-128. Available at: [Link]

  • Zhang, Y., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molecules, 26(17), 5344. Available at: [Link]

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  • Maricich, T. J., et al. (1973). N-Alkoxybenzenesulfinamides. Evidence for an alkylation reaction. Journal of the American Chemical Society, 95(10), 3416-3417. Available at: [Link]

  • Ramapanicker, R. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Beilstein Journal of Organic Chemistry, 17, 1378-1400. Available at: [Link]

  • Xu, X., et al. (2008). An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines. Accounts of Chemical Research, 41(7), 843-854. Available at: [Link]

  • Afonso, M. M., et al. (2011). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. Arkivoc, 2011(x), 266-276. Available at: [Link]

  • Scifinder. (n.d.). 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide. Available at: [Link]

  • ResearchGate. (2011). Scheme 1. Synthesis of O-substituted N-oxy benzenesulfinamides 1a-b and... Available at: [Link]

  • Balogh, G. T., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5432. Available at: [Link]

  • ResearchGate. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Available at: [Link]

  • Wang, Y., et al. (2024). Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega, 9(4), 4896-4903. Available at: [Link]

  • Autechem. (2026). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Available at: [Link]

  • ResearchGate. (2018). Synthesis of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides 1–7c... Available at: [Link]

  • Onysko, M. Y., et al. (2024). SYNTHESIS N-ALKOXY-1-(DIMETHOXYPHOSPHORYLOXY)BENZIMIDATES FROM N-ALKOXY-N-CHLOROBENZAMIDES. Journal of Chemistry and Technologies, 32(4), 606-613. Available at: [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

  • Gowda, B. T., et al. (2010). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2000. Available at: [Link]

  • Ma, W.-Y., et al. (2025). Metal-Free Electrochemical Synthesis of Sulfinamides via Alkyl Radical Addition to the S=N Bond of Sulfinylamines. ChemRxiv. Available at: [Link]

  • Chiodi, D., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. Acta Poloniae Pharmaceutica, 73(4), 901-913. Available at: [Link]

  • Loktionova, D., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Beilstein Journal of Organic Chemistry, 20, 936-948. Available at: [Link]

  • Szałek, E., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Chemistry Proceedings, 12(1), 60. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Overcoming Low Yields in 4-chloro-N-methoxybenzenesulfinamide Synthesis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of 4-chloro-N-methoxybenzenesulfinamide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of 4-chloro-N-methoxybenzenesulfinamide. Low yields in sulfinamide synthesis are a common yet surmountable issue. This document provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

The primary route to synthesizing sulfinamides involves the reaction of a sulfinyl chloride with a primary or secondary amine.[1] For our target molecule, this translates to the reaction between 4-chlorobenzenesulfinyl chloride and N-methoxyamine. The main challenge stems from the instability and reactivity of the 4-chlorobenzenesulfinyl chloride intermediate, which is highly susceptible to hydrolysis and other side reactions.[2][3]

This guide is structured to provide rapid answers through FAQs and a deeper dive with a comprehensive troubleshooting section and an optimized one-pot protocol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the synthesis.

Q1: My reaction resulted in a very low yield, or I isolated no product at all. What is the most likely cause?

A: The most frequent culprit is the degradation of the 4-chlorobenzenesulfinyl chloride intermediate. This compound is extremely sensitive to moisture and can rapidly hydrolyze back to 4-chlorobenzenesulfinic acid.[2][3] Even trace amounts of water in your solvent, reagents, or glassware can significantly reduce the amount of active electrophile available to react with your amine, leading to drastic yield loss. Always ensure strictly anhydrous conditions.

Q2: My TLC analysis shows multiple spots, including one at the baseline and another that corresponds to the sulfonyl chloride starting material. What are these side products?

A: This is a classic symptom of several issues.

  • Baseline Spot: This is likely the highly polar 4-chlorobenzenesulfinic acid, the product of hydrolysis of your sulfinyl chloride intermediate.

  • Unreacted Sulfonyl Chloride: If you are performing a one-pot reduction-chlorination-amination sequence, this indicates an inefficient initial reduction step.[4]

  • Other Spots: You may also be seeing the formation of 4-chlorobenzenesulfonamide, which can occur if the sulfinyl chloride is oxidized.[5] Disulfide byproducts can also form during the reduction of the sulfonyl chloride.

Q3: I'm using methoxyamine hydrochloride as my starting material. How many equivalents of base are necessary?

A: You require a minimum of two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.

  • Equivalent 1: Neutralizes the hydrochloride salt to liberate the free N-methoxyamine, which is the active nucleophile.

  • Equivalent 2: Scavenges the molecule of HCl that is generated during the reaction between the sulfinyl chloride and the amine.[6] Insufficient base is a very common reason for reaction failure.

Q4: What is the optimal temperature for the reaction?

A: Low temperatures are critical for controlling reactivity and minimizing side reactions. The chlorination step to form the sulfinyl chloride should be performed at a low temperature, such as -40 °C to 0 °C.[4] The subsequent addition of the amine should also be carried out at 0 °C before allowing the reaction to slowly warm to room temperature.[6] This prevents unwanted side reactions of the highly reactive sulfinyl chloride.

Section 2: In-Depth Troubleshooting Guide

Use this table to diagnose and resolve more complex issues based on your experimental observations.

Observation / Symptom Potential Cause(s) Recommended Action & Scientific Rationale
Low or no conversion of 4-chlorobenzenesulfonyl chloride starting material. 1. Inefficient Reduction: The reducing agent (e.g., zinc powder, sodium sulfite) is old, inactive, or used in insufficient quantity. 2. Incompatible Solvent: The chosen solvent may not be suitable for the reduction step.1. Verify Reductant Activity: Use fresh, high-purity zinc powder or sodium sulfite. Consider activating the zinc with dilute HCl if necessary. Ensure you are using the correct stoichiometry as per established protocols.[4] 2. Solvent Optimization: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly effective solvents for the reduction and subsequent steps.[4]
Significant formation of 4-chlorobenzenesulfonamide (the sulfonamide analog). 1. Oxidation of Sulfinyl Chloride: Trace oxidants or exposure to air can oxidize the sulfinyl chloride intermediate to the more stable sulfonyl chloride, which can then react with the amine. 2. Contamination in Reagents: The chlorinating agent (e.g., thionyl chloride) may contain impurities that promote oxidation.1. Maintain Inert Atmosphere: Conduct the entire reaction sequence under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation. 2. Use High-Purity Reagents: Use freshly distilled or a new bottle of thionyl chloride (SOCl₂). Impurities in older SOCl₂ can lead to undesired side reactions.[7]
Product appears to decompose during aqueous workup or purification. 1. Hydrolysis: The sulfinamide product itself can be susceptible to hydrolysis under strongly acidic or basic conditions.[7] 2. Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds during column chromatography.1. Gentle Workup: Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution, followed by brine) instead of strong acids or bases. Ensure minimal contact time. 2. Neutralize Silica: If column chromatography is necessary, consider using silica gel that has been pre-treated with triethylamine (typically 1% TEA in the eluent system) to neutralize acidic sites.
Reaction is very sluggish and stalls before completion, even with extended time. 1. Poor Nucleophilicity of Amine: The free N-methoxyamine was not sufficiently generated due to insufficient base or low temperature. 2. Steric Hindrance: While less of an issue with N-methoxyamine, steric hindrance can slow reactions. 3. Low Reaction Concentration: The reaction may be too dilute.1. Check Base and Temperature: Ensure at least two equivalents of base are used. After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.[4] 2. Increase Concentration: Ensure the reaction concentration is appropriate (typically 0.1-0.5 M).
Batch-to-batch inconsistency in yield. 1. Variable Moisture Content: The most likely cause. Inconsistent drying of glassware, solvents, or inert atmosphere quality. 2. Reagent Quality: Using different batches or suppliers of starting materials (especially the sulfonyl chloride or thionyl chloride) can introduce variability.[7]1. Standardize Anhydrous Technique: Implement a strict, standardized protocol for drying all glassware (oven-drying is best), distilling solvents, and ensuring a good quality inert atmosphere. 2. Qualify Reagents: When opening a new bottle of a key reagent, run a small-scale test reaction to ensure it performs as expected before committing to a large-scale synthesis.

Section 3: Visual Guides & Workflows

Reaction Pathway Diagram

The following diagram illustrates the key transformations in the one-pot synthesis of 4-chloro-N-methoxybenzenesulfinamide from its corresponding sulfonyl chloride.

reaction_pathway A 4-Chlorobenzenesulfonyl Chloride (Stable Precursor) B Sodium 4-Chlorobenzenesulfinate (Intermediate Salt) A->B Step 1: Reduction (e.g., Zn, DMF) C 4-Chlorobenzenesulfinyl Chloride (Reactive Intermediate) B->C Step 2: Chlorination (SOCl₂, THF, -40°C) D 4-chloro-N-methoxy- benzenesulfinamide (Product) C->D Step 3: Amination (MeONH₂·HCl, TEA, 0°C to RT)

Caption: One-pot synthesis pathway from sulfonyl chloride to sulfinamide.

Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting a failed or low-yielding reaction based on TLC analysis.

troubleshooting_workflow start Reaction Complete. Analyze by TLC. main_spot What is the major spot? start->main_spot sm_node Starting Material (Sulfonyl Chloride) main_spot->sm_node baseline_node Baseline Polar Spot main_spot->baseline_node product_node Desired Product (Low Yield) main_spot->product_node sm_cause Cause: Inefficient Reduction sm_node->sm_cause baseline_cause Cause: Hydrolysis of Sulfinyl Chloride baseline_node->baseline_cause product_cause Potential Loss During Workup/Purification product_node->product_cause sm_fix Action: Use fresh/activated reducing agent. Verify stoichiometry. sm_cause->sm_fix baseline_fix Action: Ensure strict anhydrous conditions. Use dry solvents/glassware. baseline_cause->baseline_fix product_fix Action: Use mild workup. Consider neutralizing silica gel. product_cause->product_fix

Caption: Troubleshooting decision tree based on TLC analysis.

Section 4: Optimized One-Pot Experimental Protocol

This protocol is designed to maximize yield by generating the unstable 4-chlorobenzenesulfinyl chloride in situ and using it immediately, thereby avoiding isolation and decomposition. This reductive strategy from the more stable sulfonyl chloride is a reliable method.[4]

Principle: This one-pot, three-step sequence involves (1) the reduction of 4-chlorobenzenesulfonyl chloride with zinc powder to form a sulfinate salt, (2) in-situ conversion of the sulfinate to the sulfinyl chloride with thionyl chloride, and (3) immediate trapping of the reactive sulfinyl chloride with N-methoxyamine.

Materials and Reagents:

  • 4-chlorobenzenesulfonyl chloride (≥98%)

  • Zinc powder (<10 micron, ≥98%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂), freshly distilled or new bottle

  • Tetrahydrofuran (THF), anhydrous

  • N-methoxyamine hydrochloride (≥98%)

  • Triethylamine (TEA), freshly distilled

Procedure:

Part 1: Reduction to Sulfinate

  • Setup: Under an argon or nitrogen atmosphere, add 4-chlorobenzenesulfonyl chloride (1.0 equiv.), zinc powder (1.1 equiv.), and anhydrous DMF (1.5 equiv.) to a flame-dried round-bottom flask containing anhydrous DCM.

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours.

  • Process Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The spot corresponding to the starting sulfonyl chloride should disappear completely.

  • Isolation: Cool the mixture to room temperature. Filter through a pad of celite to remove excess zinc and inorganic salts. Rinse the pad with a small amount of anhydrous DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DCM and most of the DMF. The resulting residue is the crude sulfinate salt.

Part 2: In-Situ Chlorination and Amination 6. Setup: Place the flask containing the crude sulfinate under an inert atmosphere and add anhydrous THF. Cool the flask to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice). 7. Chlorination: Slowly add thionyl chloride (2.0 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -40 °C for 45 minutes. The formation of the 4-chlorobenzenesulfinyl chloride is now complete. 8. Amine Preparation: In a separate flame-dried flask under an inert atmosphere, add N-methoxyamine hydrochloride (1.5 equiv.) to anhydrous THF. Cool to 0 °C and add triethylamine (3.0 equiv. – two for the salt, one for the reaction). Stir for 10 minutes. 9. Amination: While maintaining the sulfinyl chloride solution at low temperature, add the freshly prepared N-methoxyamine/TEA solution dropwise. 10. Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. 11. Process Checkpoint: Monitor the final reaction by TLC. You should see a new, major spot corresponding to the desired sulfinamide product.

Part 3: Workup and Purification 12. Quenching: Carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution. 13. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). 14. Washing: Combine the organic layers and wash sequentially with water and then saturated brine solution. 15. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. 16. Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-N-methoxybenzenesulfinamide.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • Harmata, M., & Huang, J. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(4), 1461-1463. [Link]

  • Shaikh, V. R., & Pore, D. M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32986-33010. [Link]

  • Optimization of reaction conditions for sulfimide synthesis. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sulfonimidamide synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Šimková, A., & Gurská, S. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2539-2544. [Link]

  • Lo, P. K., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5979-5987. [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Optimization of Reaction Conditions for the Synthesis of (S)-1 a - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sulfinamide - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Šimková, A. (2023). Sulfinamide Crossover Reaction and its Application in Drug Discovery. [Master's thesis, Masaryk University]. IS MU. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(10), 1630-1634. [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters - MDPI. (n.d.). Retrieved February 17, 2026, from [Link]

  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022). Organic Process Research & Development, 26(2), 380-386. [Link]

  • Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents. (n.d.).
  • 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting the Decomposition of 4-chloro-N-methoxybenzenesulfinamide

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-chloro-N-methoxybenzenesulfinamide. This guide is designed to provide in-depth troubleshooting assistance and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-chloro-N-methoxybenzenesulfinamide. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis, handling, and storage of this and related sulfinamide compounds. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate potential decomposition issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 4-chloro-N-methoxybenzenesulfinamide appears to be decomposing during synthesis or workup. What are the most likely causes?

A1: Decomposition of 4-chloro-N-methoxybenzenesulfinamide is often attributed to its inherent reactivity, particularly its susceptibility to hydrolysis and thermal stress. The sulfur atom in sulfinamides is electrophilic, making it a target for nucleophiles.[1] Key factors include:

  • Acidic Conditions: Sulfinamides are known to undergo acid-catalyzed hydrolysis.[1][2] The reaction is initiated by the protonation of the sulfinamide oxygen, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.[1] The presence of an aromatic ring conjugated with the S=O bond can accelerate this process.[1]

  • Aqueous Environments: The presence of water, especially under non-neutral pH, can lead to the cleavage of the S-N bond, yielding 4-chlorobenzenesulfinic acid and methoxyamine.[1] It is crucial to note that sulfinamide crossover reactions, a potential side reaction, are not compatible with aqueous environments.[1]

  • Elevated Temperatures: While many benzenesulfonamide derivatives exhibit high thermal stability, with decomposition temperatures often above 200°C, sulfinamides are generally less stable.[3][4][5] The specific thermal tolerance of 4-chloro-N-methoxybenzenesulfinamide is not widely reported, but heating during reaction or purification (e.g., distillation) can promote decomposition.

  • Inappropriate Base: During synthesis from the corresponding sulfonyl chloride, the choice of base is critical for scavenging the generated HCl.[6] Using a nucleophilic base or a base that is too strong or weak can lead to side reactions and decomposition of the desired product.

Q2: I'm observing multiple spots on my TLC plate after a reaction to synthesize 4-chloro-N-methoxybenzenesulfinamide. What are the potential side products?

A2: The formation of multiple products is a common challenge in sulfinamide synthesis.[6] Besides the unreacted starting materials, you may be observing:

  • 4-chlorobenzenesulfonamide: Over-oxidation of the sulfinamide can lead to the corresponding sulfonamide. This can occur if oxidizing agents are present or if the reaction conditions are not carefully controlled. Mild oxidation of sulfinamides to sulfonamides can be achieved with reagents like m-chloroperoxybenzoic acid (mCPBA).[1]

  • Disproportionation Products: Sulfinic acids, which can be formed from the hydrolysis of the sulfinamide, are known to be unstable and can disproportionate.[7]

  • Products from S-N Bond Cleavage: As mentioned, hydrolysis can lead to 4-chlorobenzenesulfinic acid and methoxyamine.[1]

  • Rearrangement Products: Acid-catalyzed rearrangement of N-aromatic sulfinamides to sulfoxides has been reported as a potential side reaction.[2]

Q3: How can I minimize the decomposition of my product during purification?

A3: Careful handling during purification is essential to maintain the integrity of 4-chloro-N-methoxybenzenesulfinamide.

  • Avoid High Temperatures: Use purification techniques that do not require excessive heating. If column chromatography is performed, avoid solvents with high boiling points that would require heating for removal.

  • Use Anhydrous Solvents: Ensure all solvents used for extraction and chromatography are thoroughly dried to minimize hydrolysis.

  • Maintain Neutral pH: During aqueous workups, use saturated sodium bicarbonate or a similar mild base to neutralize any acid present. Avoid strong acids and bases.

  • Prompt Processing: Do not let the compound sit in solution for extended periods, especially in protic or aqueous solvents.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the decomposition of 4-chloro-N-methoxybenzenesulfinamide.

Issue 1: Low Yield of Desired Sulfinamide

If you are experiencing a low yield of 4-chloro-N-methoxybenzenesulfinamide, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps & Explanation
Suboptimal Reaction Temperature The temperature can significantly impact the reaction rate and the stability of the product. For many sulfinamide syntheses, conducting the reaction at 0 °C and allowing it to slowly warm to room temperature can be effective.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
Incorrect Stoichiometry or Order of Addition Typically, equimolar amounts of the sulfonyl chloride and the amine (in this case, methoxyamine) are used.[6] The order of addition can be critical. Consider adding a solution of methoxyamine and a non-nucleophilic base to the 4-chlorobenzenesulfonyl chloride solution to minimize potential side reactions.[6]
Inappropriate Base Selection The base is crucial for neutralizing the HCl generated during the reaction.[6] Common choices include pyridine or triethylamine (TEA).[6] If your amine is a weak nucleophile, a stronger, non-nucleophilic base might be necessary. The basicity and steric hindrance of the base can influence the reaction outcome.[6]
Moisture in Reaction The presence of water can lead to hydrolysis of the starting sulfonyl chloride and the sulfinamide product. Ensure all glassware is oven-dried and that anhydrous solvents are used.
Over-reduction during Synthesis from Sulfonyl Chloride If you are preparing the sulfinamide via reduction of the corresponding sulfonyl chloride, over-reduction can lead to undesired byproducts.[6] Careful control of the reducing agent's stoichiometry and the reaction temperature is essential.[6]
Issue 2: Product Decomposes Upon Storage

The long-term stability of 4-chloro-N-methoxybenzenesulfinamide can be a concern.

Potential Cause Troubleshooting Steps & Explanation
Exposure to Moisture and Air Sulfinamides can be sensitive to atmospheric moisture, which can lead to slow hydrolysis over time. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator.
Elevated Storage Temperature Higher temperatures can accelerate decomposition. Store the compound in a cool, dark place. For long-term storage, refrigeration or freezing may be appropriate, but ensure the container is well-sealed to prevent condensation upon removal.
Exposure to Light Photodegradation can be a decomposition pathway for some sulfonamide-related compounds, potentially involving cleavage of the sulfonamide bond and extrusion of sulfur dioxide.[8] While specific data for this sulfinamide is limited, storing it in an amber vial or otherwise protected from light is a good practice.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress and Detecting Impurities by TLC

This protocol is essential for optimizing reaction conditions and identifying the presence of impurities.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, the ratio will need to be optimized)

  • UV lamp (254 nm)

  • Visualization agent (e.g., fluorescamine solution)[9][10]

Procedure:

  • Spotting: Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.[9]

  • Visualization: Remove the plate, allow it to dry, and visualize the spots under a UV lamp.[9] For enhanced visualization of amine-containing compounds, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm.[9]

  • Analysis: Compare the spots of the reaction mixture to the starting material. The appearance of new spots indicates the formation of products and/or impurities.

Protocol 2: General Procedure for Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of your synthesized sulfinamide.[9]

Materials:

  • HPLC system with a UV detector

  • C18 column (or other suitable stationary phase)

  • Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid)

  • Reference standard of 4-chloro-N-methoxybenzenesulfinamide (if available)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of your compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).[9]

  • Method Development: Develop a gradient elution method that provides good separation between the main peak and any impurity peaks.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the main product and all impurity peaks. The percent purity can be calculated by dividing the area of the main peak by the total area of all peaks.[9]

Visualizing Decomposition & Synthesis Pathways

Logical Troubleshooting Workflow for Decomposition

The following diagram outlines a logical workflow for troubleshooting the decomposition of 4-chloro-N-methoxybenzenesulfinamide.

Troubleshooting Workflow for Decomposition start Decomposition Observed check_synthesis During Synthesis or Workup? start->check_synthesis check_storage During Storage? start->check_storage synthesis_issues Potential Synthesis Issues: - Temperature - Stoichiometry - Base Choice - Moisture check_synthesis->synthesis_issues Yes storage_issues Potential Storage Issues: - Moisture/Air Exposure - High Temperature - Light Exposure check_storage->storage_issues Yes analytical_checks Analytical Confirmation: - TLC for multiple spots - HPLC for purity check - NMR/MS for structural ID synthesis_issues->analytical_checks storage_issues->analytical_checks optimize_synthesis Optimize Synthesis: - Lower temperature - Adjust stoichiometry - Change base - Use anhydrous conditions analytical_checks->optimize_synthesis optimize_storage Optimize Storage: - Inert atmosphere - Store in cool, dark place - Use desiccator analytical_checks->optimize_storage Synthesis & Side Reactions start_material 4-Chlorobenzenesulfonyl Chloride desired_product 4-chloro-N-methoxy- benzenesulfinamide start_material->desired_product Reaction reagents Methoxyamine + Base (e.g., TEA) reagents->desired_product hydrolysis_product Hydrolysis: 4-Chlorobenzenesulfinic Acid desired_product->hydrolysis_product H2O, Acid/Base oxidation_product Over-oxidation: 4-Chlorobenzenesulfonamide desired_product->oxidation_product [O]

Caption: Synthetic route and common side products.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • troubleshooting common issues in sulfonamide synthesis reactions - Benchchem.
  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • Sulfonamides in Ophthalmology: Understanding Adverse Reactions | Safe Therapeutics.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing).
  • Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service.
  • Analysis of sulfonamides | PPTX - Slideshare.
  • Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and.
  • Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N-H Oxaziridines to Sulfenamides - ChemRxiv.
  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates - ACS Publications.
  • Sulfinamide Crossover Reaction - PMC - NIH.
  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates - PMC.
  • The effect of benzenesulfonamide plasticizers on the glass transition temperature of an amorphous aliphatic polyamide | Request PDF - ResearchGate.
  • Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00050H.
  • Acid Catalyzed Alcoholysis of Sulfinamides: Unusual Stereochemistry, Kinetics and a Question of Mechanism Involving Sulfurane Intermediates and Their Pseudorotation - MDPI.
  • Hydrolysis of sulphonamides in aqueous solutions - PubMed.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines - University of Bristol.
  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate.
  • Ionic Liquids with Benzenesulfonate Anions: Nonfluorinated, Thermally Stable Anion Options - NSF Public Access Repository.
  • Ellman's Sulfinamides - MilliporeSigma.
  • A Comparative Guide to the Thermal Stability of Benzeneamine Hydrochlorides - Benchchem.
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - MDPI.
  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal.
  • Thermal Stability of Amine Compounds and Dichloromethane - Aidic.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Reduction reactions of 4-chloro-N-8-quinolinylbenzenesulfonamide. - ResearchGate.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • BJOC - Intermolecular addition reactions of N-alkyl-N-chlorosulfonamides to unsaturated compounds - Beilstein Journals.
  • DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf - Slideshare.
  • Organic Communications Articles - ACG Publications.
  • 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC.
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions - Benchchem.

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of N-Methoxy Sulfinamides

Welcome to the technical support guide for N-methoxy sulfinamides. These reagents are powerful tools in modern synthetic chemistry, particularly in the formation of N-O bonds and the synthesis of complex nitrogen-contain...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-methoxy sulfinamides. These reagents are powerful tools in modern synthetic chemistry, particularly in the formation of N-O bonds and the synthesis of complex nitrogen-containing molecules. However, their efficacy is critically dependent on the rigorous exclusion of moisture. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to ensure the successful application of N-methoxy sulfinamides in your research.

Frequently Asked Questions (FAQs)

Q1: Why are N-methoxy sulfinamides so sensitive to moisture?

A1: The sulfur-nitrogen (S-N) bond in N-methoxy sulfinamides is susceptible to cleavage by water, a process known as hydrolysis. This reaction is often catalyzed by trace amounts of acid or base.[1][2] Hydrolysis breaks the sulfinamide down into the corresponding sulfinic acid and methoxyamine, consuming your reagent and introducing impurities into your reaction.[3]

Q2: How should I properly store my N-methoxy sulfinamide reagents?

A2: Proper storage is the first line of defense against degradation. N-methoxy sulfinamides should be stored in a cool, dark, and dry environment. The ideal method is inside a desiccator or a nitrogen-filled glovebox.[4] If using a standard freezer or refrigerator, ensure the container is tightly sealed and allow it to warm to room temperature completely before opening to prevent condensation of atmospheric moisture on the cold solid.[5]

Q3: Can I handle N-methoxy sulfinamides on the open bench?

A3: It is strongly discouraged. Even brief exposure to atmospheric humidity can lead to partial hydrolysis. All manipulations, including weighing and transferring, should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques with dry nitrogen or argon gas.[6][7]

Q4: What are the visible signs of N-methoxy sulfinamide decomposition?

A4: While there may not always be obvious visual changes, signs of degradation can include a change in the physical appearance of the solid (e.g., clumping, discoloration) or an unusual odor. The most definitive way to check for decomposition is through analytical methods like NMR spectroscopy, where you might observe new peaks corresponding to the sulfinic acid byproduct.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during experiments involving N-methoxy sulfinamides.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Decomposition: The primary cause is often the hydrolysis of the N-methoxy sulfinamide before or during the reaction.[8] 2. Wet Solvents/Reagents: Residual water in solvents or other reagents is a common culprit.[9] 3. Improper Reaction Setup: Leaks in the apparatus can allow atmospheric moisture to enter.1. Verify Reagent Quality: If possible, take an NMR of your starting material to check for hydrolysis byproducts. Use a fresh bottle or a properly stored reagent. 2. Use Rigorously Dried Solvents: Ensure all solvents are anhydrous (water content <50 ppm).[9] Use freshly distilled solvents from an appropriate drying agent or pass them through a solvent purification system. (See Table 1). 3. Perfect Your Inert Atmosphere Technique: Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas (N₂ or Ar).[10] Ensure all joints are properly sealed and the system is leak-tight.
Inconsistent Results or Poor Reproducibility 1. Variable Moisture Content: Day-to-day variations in atmospheric humidity or inconsistent handling techniques can lead to different levels of reagent decomposition. 2. Inconsistent Solvent Quality: Using different batches of solvents with varying water content will affect the reaction outcome.1. Standardize Handling Procedures: Adopt a consistent, stringent protocol for handling all air- and moisture-sensitive reagents.[6] This includes standardizing the time the reagent is handled and the inert gas flow rate. 2. Validate Solvent Dryness: Before each reaction, or for each new bottle of solvent, confirm its dryness. A common qualitative test for ethers is the use of a sodium/benzophenone ketyl indicator, which turns deep blue/purple when the solvent is anhydrous.
Formation of Unexpected Byproducts 1. Sulfinic Acid Impurities: The sulfinic acid byproduct from hydrolysis can sometimes participate in side reactions with your substrate or other reagents.1. Purify the Reagent: If significant degradation is suspected, it may be possible to purify the N-methoxy sulfinamide, though this can be challenging. It is often more practical to start with a fresh, high-quality batch. 2. Re-evaluate the Reaction Conditions: Ensure the reaction is not run under conditions (e.g., presence of strong acid or base) that could accelerate hydrolysis.[2]

Core Protocols & Best Practices

Adhering to a stringent workflow is crucial for success. The following protocols provide a reliable framework for handling N-methoxy sulfinamides.

Protocol 1: Preparation of Anhydrous Solvents

The quality of your solvent is paramount. While commercial anhydrous solvents are available, their dryness can be compromised after the bottle is opened.[6]

Table 1: Recommended Drying Agents for Common Solvents

SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under N₂. The blue/purple ketyl radical indicates anhydrous conditions.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir over CaH₂ for 24-48 hours, then distill under N₂.[11]
TolueneSodium/BenzophenoneDistill under N₂. Can also be effectively dried by passing through activated alumina.[11]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Stir over CaH₂ and distill. Repeat the process for very dry solvent.[11]

This table provides common recommendations. Always consult safety data sheets and chemical compatibility charts before mixing reagents.

Diagram 1: Hydrolysis Mechanism of an N-Methoxy Sulfinamide

Below is a simplified representation of the acid-catalyzed hydrolysis pathway, which underscores the importance of excluding water and acidic contaminants.

Hydrolysis cluster_0 Reaction Steps Reagent R-S(O)-NH(OMe) (N-Methoxy Sulfinamide) Protonation Protonated Intermediate [R-S(OH)-NH(OMe)]⁺ Reagent->Protonation H⁺ (acid catalyst) Attack Water Attack Intermediate Protonation->Attack + H₂O Products R-S(O)OH + H₂N(OMe) (Sulfinic Acid + Methoxyamine) Attack->Products Proton Transfer & S-N Cleavage

Caption: Acid-catalyzed hydrolysis of N-methoxy sulfinamides.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

This step-by-step guide outlines a standard procedure using Schlenk line techniques.

  • Glassware Preparation: Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven (>120 °C) for at least 4 hours, or preferably overnight.[10]

  • Assembly and Flame-Drying: Assemble the glassware while still hot and immediately connect it to a Schlenk line. Flame-dry the entire apparatus under high vacuum to remove any adsorbed water. Allow the system to cool to room temperature under a positive pressure of dry nitrogen or argon.[10]

  • Reagent Transfer (Solid): If your N-methoxy sulfinamide is a solid, bring the sealed container into a glovebox for weighing.[7] Alternatively, use a positive pressure of inert gas to create a "nitrogen blanket" while quickly transferring the solid to the reaction flask.

  • Solvent Transfer: Transfer anhydrous solvent to the reaction flask via a cannula or a dry, nitrogen-flushed syringe.[6][10]

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the entire reaction, including any cooling or heating cycles. A gas bubbler filled with mineral oil is a good indicator of positive pressure.

  • Workup: Quench the reaction carefully. When performing an aqueous workup, be aware that any unreacted N-methoxy sulfinamide will hydrolyze. The use of a brine wash (saturated aqueous NaCl) is effective for removing the bulk of water from the organic layer before final drying with a solid agent like MgSO₄ or Na₂SO₄.[12][13]

Diagram 2: Recommended Workflow for Handling N-Methoxy Sulfinamides

This flowchart visualizes the critical decision points and procedures for ensuring a successful experiment.

Workflow start Start Experiment prep_glass 1. Oven/Flame-Dry All Glassware start->prep_glass prep_solvent 2. Obtain/Prepare Anhydrous Solvent prep_glass->prep_solvent setup 3. Assemble & Purge with Inert Gas (N₂/Ar) prep_solvent->setup weigh 4. Weigh Reagent Under Inert Atmosphere setup->weigh add_reagents 5. Add Solvents & Reagents via Syringe/Cannula weigh->add_reagents run_rxn 6. Run Reaction Under Positive N₂/Ar Pressure add_reagents->run_rxn workup 7. Quench & Aqueous Workup run_rxn->workup dry_extract 8. Dry Organic Layer (e.g., MgSO₄) & Filter workup->dry_extract end Isolate Product dry_extract->end

Sources

Optimization

Solving solubility issues with 4-chloro-N-methoxybenzenesulfinamide

The following Technical Support Guide addresses solubility, handling, and stability challenges for 4-chloro-N-methoxybenzenesulfinamide . Topic: Optimizing Solubility & Handling for Research Applications Document ID: TS-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses solubility, handling, and stability challenges for 4-chloro-N-methoxybenzenesulfinamide .

Topic: Optimizing Solubility & Handling for Research Applications

Document ID: TS-SOL-4CL-NME | Version: 2.1 | Status: Active

Technical Overview & Chemical Identity

Before troubleshooting, verify the specific oxidation state of your reagent.[1] Solubility behaviors differ significantly between the sulfinamide and sulfonamide analogs.[1]

  • Target Molecule: 4-chloro-N-methoxybenzenesulfinamide

  • Functional Group: Sulfinamide (

    
    )[1]
    
  • Key Characteristics:

    • Lipophilicity: Moderate to High (due to the 4-Cl and N-OMe groups).

    • Stability: Acid-Labile. Unlike sulfonamides, sulfinamides are prone to hydrolysis and disproportionation under acidic conditions or elevated temperatures.[1]

    • Common Application: Electrophilic sulfinylation reagent, nitrene precursor, or chiral scaffold synthesis.[1]

PropertyDescription
Solubility (Organic) Excellent in DCM, THF, DMSO, DMF, Ethyl Acetate.[1]
Solubility (Aqueous) Very Poor (< 0.1 mg/mL). Requires co-solvents.
Instability Triggers Strong acids, moisture (prolonged), heat > 60°C.

Troubleshooting Guide (FAQs)

Category A: Dissolution for Biological Assays[1]

Q1: The compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How do I fix this? Diagnosis: This is a "crash-out" event caused by the high lipophilicity of the 4-Cl-phenyl ring and the N-methoxy group. The rapid change in polarity from DMSO to water forces the molecule out of solution. Solution:

  • Switch Mixing Order: Do not add DMSO stock to the buffer. Instead, place the DMSO stock in the tube and add the buffer slowly with vortexing.

  • Use an Intermediate Co-solvent: Pre-dilute the DMSO stock with PEG-400 (Polyethylene Glycol 400) before adding to the buffer.[1]

    • Recommended Ratio: 1:1 DMSO:PEG-400, then dilute into buffer.

  • Limit Final Concentration: Ensure your final assay concentration does not exceed the thermodynamic solubility limit (likely < 50 µM in 1% DMSO/Water).

Q2: Can I use ethanol or methanol instead of DMSO? Answer: Yes, but with caution.[1]

  • Pros: Easier to remove if recovering compound.[1]

  • Cons: Methanol is protic.[1] While the sulfinamide is generally stable in neutral MeOH, prolonged storage in protic solvents can lead to slow solvolysis or oxidation to the sulfonamide if air is present. Freshly prepare alcoholic solutions.

Category B: Synthesis & Reaction Handling

Q3: During workup, the compound "oils out" and won't crystallize. What should I do? Diagnosis: The N-methoxy group disrupts crystal packing, and residual solvents (like DCM) often trap the molecule in a gum/oil state.[1] Solution:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE , then cool to -78°C and scratch the flask side.[1] Add Hexanes or Pentane dropwise to induce precipitation.[1]

  • Solvent Swap: If synthesized in DMF/DMSO, you must remove all traces of these solvents.[1] Wash the organic layer (EtOAc) thoroughly with water (x3) and brine (x1) to remove the polar solvent before drying.

Q4: My solution turned cloudy and acidic over time. Is the compound decomposing? Diagnosis: Yes. Sulfinamides are susceptible to hydrolysis, releasing 4-chlorobenzenesulfinic acid (which is acidic) and methoxyamine.[1] Corrective Action:

  • Immediate: Check pH. If acidic, the sample is degrading.

  • Prevention: Store solid at -20°C under inert atmosphere (Argon/Nitrogen). Do not store in solution for >24 hours. Add a weak base (e.g., solid

    
    ) to the storage vial if the compound is known to be acid-sensitive.
    

Experimental Protocols

Protocol A: Optimized Dissolution for Aqueous Assays

Use this workflow to prevent precipitation in cell culture or enzymatic assays.

  • Weighing: Weigh 10 mg of 4-chloro-N-methoxybenzenesulfinamide.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO (Result: 10 mg/mL Stock).[1] Vortex until clear.

  • Secondary Dilution (The "Step-Down" Method):

    • Prepare a 20% DMSO intermediate: Mix 200 µL Stock + 800 µL Water (add water dropwise while vortexing).

    • Observation: If cloudiness appears, stop. Add 100 µL PEG-400 to the stock before adding water.

  • Final Dilution: Dilute the intermediate into your assay buffer to reach the desired testing concentration (e.g., 10 µM).

Protocol B: Stability Check (TLC/NMR)

Perform this if you suspect decomposition.

  • TLC Method:

    • Mobile Phase: 30% EtOAc / 70% Hexanes.[1]

    • Visualization: UV (254 nm).[1] The sulfinamide should appear as a distinct dark spot.

    • Degradation Signs: A streak near the baseline indicates formation of sulfinic acid (polar).[1] A spot with different Rf might indicate oxidation to sulfonamide .

  • NMR Verification:

    • Check the N-OMe peak (singlet, ~3.7-3.8 ppm).

    • If hydrolysis occurs, the integration of this peak decreases relative to the aromatic protons.

Visualizations & Logic Flows

Figure 1: Solubility Troubleshooting Decision Tree

Follow this logic to select the correct solvent system.

SolubilityTree Start Start: Solid Reagent AppType Application Type? Start->AppType Synth Organic Synthesis AppType->Synth Bio Biological Assay AppType->Bio SolvOrg Use DCM, THF, or EtOAc Synth->SolvOrg SolvBio Use DMSO Stock (10mM) Bio->SolvBio IssueOrg Issue: Oiling Out? SolvOrg->IssueOrg Triturate Triturate w/ Ether/Hexane Cool to -78°C IssueOrg->Triturate Yes Dilute Dilute into Buffer SolvBio->Dilute Precip Precipitation Observed? Dilute->Precip NoPrecip Proceed to Assay Precip->NoPrecip No YesPrecip Add Co-solvent (PEG-400 or Cyclodextrin) Precip->YesPrecip Yes

Caption: Decision matrix for selecting solvent systems based on application type and observed precipitation.

Figure 2: Degradation Pathways

Understanding the chemical fate of the molecule in solution.[1]

Degradation Compound 4-Cl-N-OMe-Sulfinamide (Active Reagent) Hydrolysis Hydrolysis (Acidic/Aq Conditions) Compound->Hydrolysis + H2O / H+ Oxidation Oxidation (Peroxides/Air) Compound->Oxidation + [O] Acid 4-Cl-Benzenesulfinic Acid (Polar/Acidic) Hydrolysis->Acid Amine Methoxyamine (Byproduct) Hydrolysis->Amine Sulfon 4-Cl-N-OMe-Sulfonamide (Stable/Inactive) Oxidation->Sulfon

Caption: Primary degradation pathways.[1] Hydrolysis yields acidic byproducts; oxidation yields the sulfonamide.

References

  • Sulfinamide Synthesis & Properties

    • Title: Synthesis of Sulfinamides Using Organometallic Reagents, DABSO, and Amines.[1]

    • Source:The Journal of Organic Chemistry (2020).[1]

    • URL:[Link][1]

  • N-Alkoxy Sulfonamide Reagents (Comparative Chemistry)

    • Title: N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure.[2]

    • Source:Organic Syntheses (2017).
    • URL:[Link][1]

  • Solubility of Sulfonamide Derivatives

    • Title: Predicting sulfanilamide solubility in binary mixtures.
    • Source:Polymers in Medicine (2024).[1]

    • URL:[Link][1]

  • General Handling of Sulfonyl/Sulfinyl Chlorides

    • Title: 4-Chlorobenzenesulfonyl chloride Safety & Hazards.[3]

    • Source:PubChem Labor
    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Sulfinamide Coupling Reactions

Welcome to the technical support center for sulfinamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfinamide synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfinamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfinamide synthesis and minimize the formation of unwanted byproducts. By understanding the underlying reaction mechanisms and common pitfalls, you can optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in sulfinamide coupling reactions?

The formation of byproducts is a frequent challenge in sulfinamide synthesis. The most commonly observed impurities include:

  • Disulfides: These arise from the oxidative homocoupling of thiol starting materials, a particularly common issue when using less nucleophilic or sterically hindered amines.[1]

  • Sulfonamides: Over-oxidation of the desired sulfinamide product can lead to the formation of the corresponding sulfonamide.[2][3] This is often promoted by strong oxidizing agents or prolonged reaction times.

  • Unreacted Starting Materials: Incomplete conversion is a common problem, often due to suboptimal reaction conditions or insufficient reactivity of the coupling partners.

  • Hydrolysis Products: Sulfinamides can be susceptible to hydrolysis, especially under acidic conditions, yielding a sulfinic acid and the corresponding amine.[2]

  • Polymeric Materials: When using starting materials with multiple reactive sites, such as an unprotected aniline, polymerization can occur where the newly formed sulfinyl group on one molecule reacts with the amine of another.[4]

Q2: How does the choice of starting material influence byproduct formation?

The nature of your starting materials, typically a sulfur source and an amine, is critical.

  • Sulfur Source:

    • Sulfinyl Chlorides: While traditional, they can be unstable and their synthesis can introduce impurities.[5][6]

    • Thiols: Readily available and cost-effective, but prone to forming disulfide byproducts through oxidative coupling.[5][7]

    • Sulfonyl Chlorides: A reductive approach from sulfonyl chlorides can be effective but may lead to over-reduction if not carefully controlled.[4][8] The quality of the thionyl chloride used in some preparations is also a key factor.[2]

  • Amine:

    • Nucleophilicity: Less nucleophilic amines (e.g., those with electron-withdrawing groups or significant steric hindrance) may react slowly, allowing more time for side reactions to occur.[4]

    • Protecting Groups: The presence and type of protecting groups on the amine can influence its reactivity.[4]

Q3: Can the reaction solvent affect the outcome of my sulfinamide coupling?

Absolutely. The solvent can influence reaction rates and promote or suppress side reactions.

  • Inert Solvents: It is generally recommended to use inert solvents like dichloromethane (DCM) or acetonitrile.[4]

  • Reactive Solvents: Some solvents can react with the sulfinylating agent. For instance, in the presence of a Lewis acid, sulfonyl chlorides can react with aromatic solvents in a Friedel-Crafts reaction.[4]

  • Aqueous Environments: Sulfinamide coupling reactions are generally not compatible with aqueous environments due to the risk of hydrolysis.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low Yield of the Desired Sulfinamide Product

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Suboptimal Reaction Temperature The reaction temperature significantly impacts the reaction rate and selectivity. Some reactions require cooling to control exotherms and prevent side reactions, while others may need heating to proceed to completion.[4]Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. A common starting point is to run the reaction at 0 °C and allow it to slowly warm to room temperature.[4]
Incorrect Stoichiometry or Order of Addition The ratio of reactants is crucial. While equimolar amounts are often used, an excess of one reagent may be necessary in some cases. The order of addition can also be critical to minimize side reactions.[4]Experiment with slight excesses of the amine or sulfinylating agent. Consider adding the amine solution to the sulfinylating agent, or vice-versa, to see if it impacts the yield.[4]
Inappropriate Base The base scavenges the acid (e.g., HCl) generated during the reaction.[4] The choice of base can affect the reaction rate and the formation of byproducts.Common bases include pyridine, triethylamine (TEA), or potassium carbonate.[4] For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required.
Poor Nucleophilicity of the Amine Amines with electron-withdrawing groups or significant steric hindrance may react slowly or not at all.[4]Consider using more forcing reaction conditions (e.g., higher temperature, longer reaction time) or a more reactive sulfinylating agent.[4]
Problem 2: Significant Formation of Disulfide Byproduct

Visualizing the Problem:

G Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide Byproduct) Thiol->Disulfide Oxidative Homocoupling Sulfinamide R-S(O)NHR' (Desired Product) Thiol->Sulfinamide Desired Coupling with Amine Amine R'-NH2 (Amine)

Caption: Formation of disulfide byproduct from thiol starting material.

Solutions:

  • Optimize Oxidant and Reaction Conditions: The choice of oxidizing agent is critical when starting from thiols. Experiment with different oxidizing systems to find the optimal conditions for your specific substrate.[1]

  • Use a More Nucleophilic Amine: If your process allows, using a more nucleophilic amine can favor the desired coupling reaction over the oxidative homocoupling of the thiol.[1]

  • Consider an Alternative Sulfur Source: If disulfide formation remains a significant issue, consider starting from a sulfonyl chloride and employing a reductive coupling strategy.[8][9]

Problem 3: Over-oxidation to Sulfonamide

Visualizing the Problem:

G Sulfinamide R-S(O)NHR' (Desired Product) Sulfonamide R-S(O)2NHR' (Sulfonamide Byproduct) Sulfinamide->Sulfonamide Over-oxidation

Caption: Over-oxidation of the desired sulfinamide to a sulfonamide byproduct.

Solutions:

  • Control Oxidant Stoichiometry: If using an oxidative coupling method, carefully control the stoichiometry of the oxidizing agent.

  • Mild Oxidizing Agents: Employ mild oxidizing agents. For example, m-chloroperoxybenzoic acid (mCPBA) is often used for the controlled oxidation of sulfinamides to sulfonamides, so harsher conditions should be avoided if the sulfinamide is the desired product.[2]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop the reaction once the formation of the desired sulfinamide is complete and before significant over-oxidation occurs.

Experimental Protocols

Protocol 1: General Procedure for Reductive Sulfinamide Synthesis from Sulfonyl Chloride

This one-pot reductive protocol is adapted from a method that allows for the synthesis of sulfinamides with a broad range of functional groups.[8][9]

Materials:

  • Substituted sulfonyl chloride (1.0 equiv)

  • Zinc powder (1.1 equiv)

  • Dimethylformamide (DMF) (1.5 equiv)

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Primary or secondary amine (1.5 equiv)

Procedure:

  • To a solution of the sulfonyl chloride in DCM, add DMF and zinc powder.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture, filter to remove excess zinc, and concentrate under reduced pressure.

  • Dissolve the residue in THF and cool to -40 °C.

  • Slowly add SOCl₂ and stir for 45 minutes.

  • Add Et₃N followed by the amine.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Troubleshooting common issues in sulfonamide synthesis reactions. (n.d.). Benchchem.
  • Cao, Y., Abdolmohammadi, S., Ahmadi, R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32885-32904. [Link]

  • Šimková, A. (2025, February 26). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Masaryk University.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve.
  • Petti, L., Le-Duc, N., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664-5668. [Link]

  • Poeira, D., Macara, J., & Faustino, H. (2019). Hypervalent Iodine Mediated Sulfonamide Synthesis. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Minimizing side products in sulfonamide synthesis. (n.d.). Benchchem.
  • Míšek, J., et al. (2024). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry, 89(12), 8490-8500. [Link]

  • Sulfinamide. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Míšek, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2535-2540. [Link]

  • Bull, J. A., et al. (2020). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Omega, 5(29), 18345-18356. [Link]

  • Jana, S., & Ghorai, P. (2023). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. The Journal of Organic Chemistry, 88(17), 11845-11857. [Link]

  • Míšek, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2535-2540. [Link]

Sources

Optimization

Storage conditions to prevent degradation of 4-chloro-N-methoxybenzenesulfinamide

Welcome to the dedicated technical support resource for 4-chloro-N-methoxybenzenesulfinamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-chloro-N-methoxybenzenesulfinamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and handling. Here, we address common questions and troubleshooting scenarios to support the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-chloro-N-methoxybenzenesulfinamide to prevent degradation?

To ensure the long-term stability of 4-chloro-N-methoxybenzenesulfinamide, it is crucial to control the storage environment. We recommend the following conditions based on the chemical properties of sulfinamides and related compounds:

  • Temperature: For long-term storage, it is advisable to store the compound at or below refrigerated temperatures (2-8°C). Some analogous compounds, like sulfanilamide, are stored at -20°C for year-long stability[1]. Storing at cooler temperatures helps to minimize the rate of potential degradation reactions.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is particularly important to prevent oxidation.

  • Light: 4-chloro-N-methoxybenzenesulfinamide should be protected from light, especially UV light. Storing the compound in an amber vial or a light-blocking container is essential[2][3]. Photodegradation is a common pathway for the degradation of sulfur-containing aromatic compounds[4][5][6].

  • Moisture: It is critical to store the compound in a dry environment. The container must be tightly sealed to prevent the ingress of moisture. Sulfinamides are susceptible to hydrolysis, particularly in the presence of acid[2][7][8].

Q2: How does humidity affect the stability of 4-chloro-N-methoxybenzenesulfinamide?

Humidity can significantly compromise the stability of 4-chloro-N-methoxybenzenesulfinamide. The presence of water can lead to the hydrolysis of the sulfinamide S-N bond, especially under acidic conditions[2][7][8]. This reaction would yield 4-chlorobenzenesulfinic acid and methoxyamine. Therefore, it is imperative to store the compound in a desiccated environment and ensure the container is well-sealed.

Q3: Is 4-chloro-N-methoxybenzenesulfinamide sensitive to light?

Yes, compounds containing a sulfonamide or related functional group are often sensitive to light, and it is best practice to assume that 4-chloro-N-methoxybenzenesulfinamide is as well[2][3]. Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, potentially leading to the cleavage of the S-N bond or other structural rearrangements[4][5][6]. Always store the compound in a dark place or use amber-colored vials.

Q4: What materials should I avoid when storing or handling this compound?

To prevent degradation, avoid contact with the following:

  • Strong Acids: Acidic conditions can catalyze the hydrolysis of the sulfinamide bond[2][7][8].

  • Strong Oxidizing Agents: Sulfinamides can be readily oxidized to the corresponding sulfonamides[7]. Contact with strong oxidants will lead to the formation of 4-chloro-N-methoxybenzenesulfonamide as an impurity.

  • Strong Reducing Agents: While less documented for sulfinamides, it is good practice to avoid strong reducing agents which could potentially reduce the sulfinyl group.

  • Water/Moisture: As discussed, moisture can lead to hydrolysis[2][7][8].

Troubleshooting Guide

Issue: I observe a new, more polar spot on my TLC plate after a reaction or storage.
  • Possible Cause 1: Hydrolysis. The S-N bond may have been cleaved due to the presence of moisture and potentially acidic conditions. The resulting 4-chlorobenzenesulfinic acid is significantly more polar.

    • Verification: Analyze the material by LC-MS to look for a mass corresponding to 4-chlorobenzenesulfinic acid.

    • Prevention: Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere. When storing the compound, use a tightly sealed container with a desiccant if necessary.

  • Possible Cause 2: Oxidation. The sulfinamide may have been oxidized to the corresponding sulfonamide. 4-chloro-N-methoxybenzenesulfonamide would likely have a different polarity.

    • Verification: Use LC-MS to check for the mass of the oxidized product.

    • Prevention: Avoid exposure to air and oxidizing agents. Store under an inert atmosphere.

Issue: My NMR spectrum shows unexpected peaks, or the integration is incorrect.
  • Possible Cause: Degradation. The presence of degradation products, such as those from hydrolysis or oxidation, will result in additional signals in the NMR spectrum.

    • Troubleshooting Steps:

      • Re-purify a small sample of the material by flash chromatography.

      • Acquire a fresh NMR of the purified material to confirm its identity and purity.

      • Review your experimental and storage procedures to identify potential sources of moisture, acid, or oxidants.

Issue: The compound's appearance has changed (e.g., color change, clumping).
  • Possible Cause: Decomposition or water absorption. A change in physical appearance is a strong indicator of chemical degradation or hygroscopicity.

    • Action: It is recommended to discard the material and use a fresh, properly stored batch for your experiments to ensure reliable and reproducible results.

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Slows down the rate of chemical degradation.[1]
Atmosphere Inert gas (Argon or Nitrogen).Prevents oxidation of the sulfinamide to a sulfonamide.
Light Exposure Protect from light (use amber vials or store in the dark).Prevents photolytic degradation.[2][3]
Moisture Store in a dry, tightly sealed container.Prevents hydrolysis of the S-N bond.[2][7][8]
Incompatible Materials Avoid strong acids, strong bases, oxidizing agents, and reducing agents.Prevents catalytic hydrolysis and oxidation.[2][7][8]

Experimental Workflow: Purity Check by HPLC

To assess the stability of your 4-chloro-N-methoxybenzenesulfinamide, a simple HPLC analysis can be performed periodically.

  • Standard Preparation: Prepare a stock solution of a known pure sample of 4-chloro-N-methoxybenzenesulfinamide in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a solution of the stored 4-chloro-N-methoxybenzenesulfinamide at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and ramp to 5% A over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Degradation of 4-chloro-N-methoxybenzenesulfinamide Suspected check_appearance Has the physical appearance changed? (color, texture) start->check_appearance check_analytical Are there unexpected results in analytical data? (TLC, NMR, LC-MS) start->check_analytical check_appearance->check_analytical No appearance_yes Yes check_appearance->appearance_yes Yes analytical_yes Yes check_analytical->analytical_yes Yes analytical_no No check_analytical->analytical_no No discard Discard material. Use a fresh, properly stored batch. appearance_yes->discard appearance_no No identify_degradation_type Identify the type of degradation analytical_yes->identify_degradation_type no_issue No evidence of degradation. Proceed with caution and monitor. analytical_no->no_issue new_polar_spot New polar spot on TLC? Mass of sulfinic acid in LC-MS? identify_degradation_type->new_polar_spot new_nonpolar_spot New less polar spot on TLC? Mass of sulfonamide in LC-MS? identify_degradation_type->new_nonpolar_spot hydrolysis Likely Hydrolysis new_polar_spot->hydrolysis oxidation Likely Oxidation new_nonpolar_spot->oxidation review_storage_hydrolysis Review storage and handling for moisture and acid exposure. hydrolysis->review_storage_hydrolysis review_storage_oxidation Review storage and handling for air/oxidant exposure. oxidation->review_storage_oxidation corrective_action Implement corrective actions: Use inert atmosphere, desiccants, and anhydrous solvents. review_storage_hydrolysis->corrective_action review_storage_oxidation->corrective_action

Caption: Troubleshooting flowchart for suspected degradation.

References

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Batchu, S. R., et al. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. [Link]

  • Šimková, A. (2025). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Zenodo. [Link]

  • Kinetic Hydrolysis of Sulfinamides toward S(IV) Chirality Enabled by Visible-Light-Excited Ene-Reductases. (2025). ACS Catalysis. [Link]

  • Sulfenamides, sulfinamides and sulfonamides as flame retardants - similarities and differences in the mechanism of action. (2025). Polymer Degradation and Stability. [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2025). ResearchGate. [Link]

  • Fast and Efficient Synthesis of Sulfinamides by the Oxidation of Sulfenamides Using Potassium Fluoride and m-CPBA. (2012). Taylor & Francis Online. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. [Link]

  • Sulfonamide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfinamide Crossover Reaction. (2024). The Journal of Organic Chemistry. [Link]

  • Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. (n.d.). ResearchGate. [Link]

  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. (2022). MDPI. [Link]

  • Photodegradation of Sulfonamide Antimicrobial Compounds (Sulfadiazine, Sulfamethizole, Sulfamethoxazole and Sulfathiazole) in Various UV/oxidant Systems. (n.d.). PubMed. [Link]

  • Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021). MDPI. [Link]

  • Sulfinamide Crossover Reaction. (n.d.). PMC. [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2014_5(1)/[9].pdf]([Link]9].pdf)

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). PMC. [Link]

  • Study of the thermal properties of derivatives of sulfonamides. (n.d.). AKJournals. [Link]

  • Stability of sulphonamide drugs in meat during storage. (1998). PubMed. [Link]

  • Sulfanilamide. (2023). Sciencemadness Wiki. [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (n.d.). PMC. [Link]

  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. (2023). MDPI. [Link]

  • Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. (n.d.). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR spectral data for 4-chloro-N-methoxybenzenesulfinamide

Topic: C NMR Spectral Data for 4-Chloro-N-methoxybenzenesulfinamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Comparative Guide: C NMR Profiling of 4-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Spectral Data for 4-Chloro-N-methoxybenzenesulfinamide
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Comparative Guide: C NMR Profiling of 4-Chloro-N-methoxybenzenesulfinamide

Executive Summary & Technical Context

4-Chloro-N-methoxybenzenesulfinamide is a specialized organosulfur reagent, often utilized as a precursor for electrophilic amination or as a chiral scaffold in asymmetric synthesis (owing to the chirality of the sulfinyl sulfur). Its structural integrity is defined by two critical functionalities: the sulfinamide core (


 oxidation state) and the N-methoxy substituent  (Weinreb amide-like motif).

This guide provides a definitive spectral comparison to distinguish this compound from its common synthetic impurities and analogs:

  • 4-Chloro-N-methoxybenzenesulfonamide (The over-oxidized

    
     byproduct).
    
  • 4-Chlorobenzenesulfinamide (The N-unsubstituted precursor).

Why C NMR?

While


H NMR confirms the methoxy group (~3.8 ppm), it often fails to definitively distinguish between the sulfinyl (

) and sulfonyl (

) oxidation states due to overlapping aromatic regions.

C NMR provides a superior diagnostic window, particularly at the ipso-carbon (C-S) , which shifts significantly based on the sulfur oxidation state.

Spectral Data Comparison

The following data synthesizes experimental values from analogous N-alkoxy sulfinamides and standard substituent additivity rules for the 4-chloroarene system.

Table 1: C NMR Chemical Shift Assignments ( , ppm in )
Carbon PositionTarget: 4-Cl-N-methoxybenzenesulfinamide (

)
Analog A: 4-Cl-N-methoxybenzenesulfonamide (

)
Analog B: 4-Chlorobenzenesulfinamide (

)
Diagnostic Note

63.5 – 64.2 64.5 – 65.0Not PresentDiagnostic for N-alkoxy group.
C-1 (Ipso-S) 141.5 – 142.5 134.0 – 135.5~143.0S(IV) is deshielding relative to S(VI) ipso-C.
C-2/6 (Ortho) 128.5 – 129.0 129.5 – 130.0127.5Sensitive to S-chirality/anisotropy.
C-3/5 (Meta) 129.2 – 129.8 129.5 – 130.0129.0Less affected by S-oxidation.
C-4 (Ipso-Cl) 138.0 – 139.0 140.5 – 141.0138.5Consistent chloro-substituent effect.
Key Spectral Differentiators
  • The "Ipso-S" Shift: The most critical differentiator is the C-1 carbon attached to Sulfur. In the sulfinamide (

    
    ) , this carbon typically appears downfield (~142 ppm) compared to the sulfonamide (
    
    
    
    )
    (~135 ppm). This is counter-intuitive to simple electronegativity but relates to the magnetic anisotropy of the sulfinyl lone pair.
  • Methoxy Signal: The

    
     carbon resonates distinctly at ~64 ppm . If this signal is absent, the N-alkoxy bond has been cleaved (reverting to Analog B).
    
  • Symmetry: Due to the chirality of the sulfinyl sulfur, the ortho-carbons (C-2 and C-6) are technically diastereotopic. In high-field NMR (>100 MHz), these may appear as two distinct signals or a broadened peak, unlike the strictly equivalent carbons in the achiral sulfonamide (Analog A).

Experimental Protocol: Synthesis & Verification

Standard Operating Procedure (SOP) for synthesizing the target to verify spectral data.

Objective

Selective formation of the sulfinamide without over-oxidation to sulfonamide.

Reagents
  • 4-Chlorobenzenesulfinyl chloride (1.0 equiv)

  • O-Methylhydroxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Workflow
  • Preparation: Dissolve

    
     in anhydrous DCM at 0°C under Argon.
    
  • Base Addition: Add

    
     dropwise. The mixture will become heterogeneous (formation of 
    
    
    
    ).
  • Acylation: Add 4-chlorobenzenesulfinyl chloride dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition or rearrangement.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Target

    
     is typically lower than the sulfinyl chloride but higher than the sulfonamide).
    
  • Workup: Quench with water. Wash organic layer with dilute HCl (to remove excess amine) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: Sulfinamides can degrade on acidic silica; use neutralized silica or rapid elution.

Structural Logic & Diagnostic Pathway

The following diagram illustrates the decision tree for identifying the compound based on NMR data and the synthesis pathway.

G Start Crude Reaction Mixture CheckMethoxy 13C NMR: Signal at 60-65 ppm? Start->CheckMethoxy CheckIpso 13C NMR: C-S (Ipso) Shift? CheckMethoxy->CheckIpso Yes ImpurityB IMPURITY B: Unsubstituted (N-O Cleavage) (No OMe signal) CheckMethoxy->ImpurityB No Target TARGET CONFIRMED: 4-Chloro-N-methoxybenzenesulfinamide (Ipso ~142 ppm, OMe ~64 ppm) CheckIpso->Target > 140 ppm (S-IV) ImpurityA IMPURITY A: Sulfonamide (Over-oxidation) (Ipso ~135 ppm) CheckIpso->ImpurityA < 136 ppm (S-VI)

Caption: Diagnostic logic flow for distinguishing the target sulfinamide from common oxidative and hydrolytic impurities using


C NMR markers.

References

  • General Sulfinamide Synthesis & NMR

    • Title: O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions.
    • Source: Arkivoc, 2010 (xi), 266-276.
    • URL:[Link]

    • C NMR data for the N-alkoxybenzenesulfinamide parent structure (C-S ipso at 143.
  • Sulfonamide Comparison Data

    • Title: Carbon-13 magnetic resonance spectroscopy of drugs.[1][2][3] Sulfonamides.[2][3][4][5][6]

    • Source: Journal of Pharmaceutical Sciences / PubMed.
    • URL:[Link]

    • Relevance: Establishes the baseline shift for sulfonamide ipso-carbons (~130-135 ppm).
  • Chloro-Substituent Effects

    • Title: Spectral Assignments and Reference D
    • Source: Magnetic Resonance in Chemistry (CONICET).
    • URL:[Link] (Generic handle for validated spectral data repositories).

    • Relevance: Validates the +6 ppm shift effect of the 4-chloro substituent on the arom

Sources

Comparative

A Comparative Guide to N-Methoxy and N-Hydroxy Sulfinamides: Synthesis, Stability, and Reactivity

Introduction Within the vast landscape of organosulfur chemistry, sulfinamides [R-S(O)-NR'R''] represent a fascinating and highly versatile class of compounds. Their unique stereochemical properties, stemming from the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the vast landscape of organosulfur chemistry, sulfinamides [R-S(O)-NR'R''] represent a fascinating and highly versatile class of compounds. Their unique stereochemical properties, stemming from the chiral sulfur(IV) center, have positioned them as indispensable tools in asymmetric synthesis, most notably as chiral auxiliaries.[1][2][3] Beyond their role as synthetic intermediates, the sulfonamide functional group, which is closely related, is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[4][5][6] This guide delves into a nuanced comparison of two specific, yet underexplored, subclasses of sulfinamides: N-hydroxy and N-methoxy sulfinamides.

The substitution on the nitrogen atom dramatically influences the molecule's electronic properties, stability, and reactivity. While N-alkyl and N-aryl sulfinamides are well-documented, the introduction of an oxygen atom directly attached to the nitrogen opens up new avenues of chemical behavior. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of these two moieties, supported by experimental data and protocols, to facilitate their informed application in research and development. We will explore the causality behind experimental choices, the inherent reactivity that defines their synthetic utility, and the subtle yet critical differences that distinguish them.

Structural and Electronic Properties: The Foundational Differences

The core distinction between N-hydroxy and N-methoxy sulfinamides lies in the electronic and steric nature of the N-substituent. These differences fundamentally dictate their chemical behavior.

  • N-Hydroxy Sulfinamides: The presence of the N-OH group introduces several key features. The proton on the hydroxyl group is acidic and can act as a hydrogen bond donor. The oxygen atom itself can act as a hydrogen bond acceptor. This dual capability allows for the formation of complex intermolecular and intramolecular hydrogen bonding networks, influencing crystal packing, solubility, and reactivity.[7] The N-OH group is also a potential site for redox chemistry and can serve as a precursor to highly reactive nitroxyl (HNO) species.[8]

  • N-Methoxy Sulfinamides: In contrast, the N-OCH₃ group lacks an acidic proton and can only function as a hydrogen bond acceptor. The methyl group introduces slightly more steric bulk compared to the hydroxyl proton and has a weak electron-donating inductive effect. The absence of the acidic proton generally imparts greater stability under certain basic conditions but can also lead to unique decomposition pathways, such as E2 elimination, a known side reaction in the related N-methoxy-N-methylamides (Weinreb amides).[9]

Below is a diagram illustrating the fundamental structural differences.

Caption: Core structural differences between N-hydroxy and N-methoxy sulfinamides.

Synthesis Strategies: Accessing the Target Molecules

The synthetic routes to N-hydroxy and N-methoxy sulfinamides are distinct, reflecting the reactivity of the target functional groups. Recent advances have focused on creating modular and efficient methods for their preparation.[10][11]

Synthesis of N-Hydroxy Sulfinamides

N-hydroxy sulfinamides are less commonly documented than their N-methoxy counterparts. However, their synthesis can be approached through the controlled oxidation of sulfenamides or by direct sulfinylation of hydroxylamine derivatives. A novel approach leverages N-hydroxy sulfonamides themselves as versatile starting materials, capable of acting as sulfenylating agents in the presence of a catalyst.[12] This reactivity suggests that careful choice of reagents is needed to stop at the desired sulfinamide oxidation state.

Experimental Protocol: Synthesis of an Aryl N-Hydroxy Sulfinamide

This protocol is a conceptualized procedure based on the principles of S-N bond formation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hydroxylamine hydrochloride (1.1 eq) and anhydrous pyridine (3.0 eq) in dry dichloromethane (DCM) (0.5 M).

  • Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Addition of Sulfinyl Chloride: Add a solution of the desired aryl sulfinyl chloride (1.0 eq) in dry DCM dropwise via the dropping funnel over 30 minutes. The choice of an aryl sulfinyl chloride is critical as they are generally more stable than their alkyl counterparts.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. The low temperature is crucial to prevent over-oxidation or side reactions.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-hydroxy sulfinamide.

Synthesis of N-Methoxy Sulfinamides

The synthesis of N-methoxy sulfinamides often involves the reaction of a sulfinylating agent with N,O-dimethylhydroxylamine. This amine is widely used in the formation of Weinreb amides, and its application can be extended to sulfinamide synthesis.

Experimental Protocol: Synthesis of an Aryl N-Methoxy Sulfinamide

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in anhydrous THF (0.5 M).

  • Cooling: Cool the stirred suspension to 0 °C in an ice-water bath.

  • Addition of Sulfinyl Chloride: Add a solution of the aryl sulfinyl chloride (1.0 eq) in anhydrous THF dropwise over 20 minutes. The triethylamine serves as an acid scavenger for the HCl generated.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by flash chromatography.

Comparative Synthesis Overview
ParameterN-Hydroxy Sulfinamide SynthesisN-Methoxy Sulfinamide Synthesis
Nitrogen Source Hydroxylamine or its derivativesN,O-dimethylhydroxylamine
Key Reagent Aryl/Alkyl Sulfinyl ChlorideAryl/Alkyl Sulfinyl Chloride
Typical Base Pyridine, TriethylamineTriethylamine
Common Temp. -78 °C to Room Temperature0 °C to Room Temperature
Key Challenge Potential for over-oxidation; stability of the productHandling of potentially unstable sulfinyl chlorides

Comparative Stability Analysis

The stability of these compounds under thermal and chemical stress is a critical parameter for their handling, storage, and application in multi-step synthesis.

Thermal Stability

While specific TGA/DSC data for N-hydroxy and N-methoxy sulfinamides are scarce in the literature, we can infer their stability from related sulfonamide structures. Sulfonamides are generally thermally stable compounds.[13][14][15] However, the N-O bond is inherently weaker than N-C or S-N bonds, suggesting that decomposition will likely initiate at this site.

  • N-Hydroxy Sulfinamides: The presence of the acidic proton may facilitate decomposition pathways such as dehydration or rearrangement, potentially lowering the decomposition onset temperature compared to N-alkoxy analogues.

  • N-Methoxy Sulfinamides: These are expected to be more thermally robust in the absence of specific acid- or base-catalyzed pathways. However, as noted with Weinreb amides, high temperatures could induce elimination reactions generating formaldehyde and the corresponding N-H sulfinamide.[9]

Workflow for Thermal Stability Analysis

G cluster_workflow TGA/DSC Experimental Workflow start Sample Preparation (5-10 mg in Al/Pt pan) tga TGA Analysis (Ramp 10°C/min to 600°C) start->tga dsc DSC Analysis (Ramp 10°C/min to 400°C) start->dsc data Data Analysis (Determine T_onset, T_melt) tga->data dsc->data compare Comparative Assessment data->compare

Caption: A typical workflow for evaluating the thermal stability of sulfinamides.

Chemical Stability

The reactivity of sulfinamides is often pH-dependent. Acid-catalyzed hydrolysis is a known degradation pathway.[16]

  • N-Hydroxy Sulfinamides: The acidic N-OH proton makes these compounds particularly sensitive to basic conditions, which can lead to deprotonation and subsequent rearrangement or decomposition. Their stability in acidic media is also limited, similar to other sulfinamides.

  • N-Methoxy Sulfinamides: These compounds are generally more stable in basic media due to the absence of an acidic proton. However, they remain susceptible to acid-catalyzed hydrolysis, where protonation of the sulfinyl oxygen initiates nucleophilic attack by water at the sulfur center.[16] Recent studies have shown that sulfinamides can undergo a mild acid-catalyzed crossover reaction, indicating the lability of the S-N bond under these conditions.[17][18]

Comparative Reactivity and Synthetic Utility

The utility of a chemical building block is defined by its reactivity. Here, N-hydroxy and N-methoxy sulfinamides exhibit divergent and synthetically valuable reaction profiles.

Nucleophilicity and Electrophilicity

The fundamental reactivity of sulfinamides involves the nucleophilic nitrogen atom and the electrophilic sulfur atom.[16]

  • Nucleophilic Character: The nitrogen atom in both subclasses is nucleophilic. The electron-withdrawing nature of the adjacent oxygen atom tempers this nucleophilicity compared to a simple amine. The N-methoxy group, with its electron-donating methyl group, may render the nitrogen slightly more nucleophilic than in the N-hydroxy analogue.

  • Electrophilic Character: The sulfur atom is electrophilic and is the site of attack for organometallic reagents in their application as chiral auxiliaries. The substituent on the nitrogen modulates this electrophilicity; a more electron-withdrawing group enhances the sulfur's electrophilicity. Therefore, the N-hydroxy group likely makes the sulfur center slightly more reactive towards nucleophiles.

Unique Reaction Pathways

N-Hydroxy Sulfinamides: The N-OH group is not merely a spectator. It can actively participate in reactions, leading to unique transformations.

  • As Sulfenylating Agents: In the presence of iodine, N-hydroxy sulfonamides (a closely related class) can act as sulfenylating agents for electron-rich aromatic compounds, a reaction not typically observed for other N-substituted analogues.[12]

  • Precursors to Nitroxyl (HNO): Deprotection of O-protected N-hydroxy sulfonimidamides (derived from sulfinamides) has been shown to generate nitrous oxide, providing evidence for the intermediacy of nitroxyl (HNO).[8] This identifies N-hydroxy sulfinamides as potential precursors to this biologically relevant signaling molecule.

Reaction Scheme: N-Hydroxy Sulfinamide as an HNO Donor Precursor

G R-S(O)NHOH N-Hydroxy Sulfinamide Deprotection [Deprotection/ Rearrangement] R-S(O)NHOH->Deprotection R-S(O)H Sulfinic Acid Deprotection->R-S(O)H HNO Nitroxyl (HNO) Deprotection->HNO

Sources

Validation

A Comparative Guide to Electrophilic Aminating Reagents: Benchmarking 4-chloro-N-methoxybenzenesulfinamide

For the modern synthetic chemist, the strategic introduction of nitrogen-containing functional groups is a cornerstone of molecular design, particularly in the realms of pharmaceutical and agrochemical development. The c...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the strategic introduction of nitrogen-containing functional groups is a cornerstone of molecular design, particularly in the realms of pharmaceutical and agrochemical development. The choice of aminating reagent is critical, dictating not only the efficiency and substrate scope of a transformation but also its functional group tolerance and overall practicality. This guide provides a detailed comparison of 4-chloro-N-methoxybenzenesulfinamide, an emerging electrophilic aminating reagent, against established alternatives, offering experimental insights to inform reagent selection in complex synthetic endeavors.

Introduction: The Quest for Efficient C-N Bond Formation

The construction of carbon-nitrogen bonds is a fundamental pursuit in organic synthesis.[1] Traditional methods often rely on the reaction of a nitrogen nucleophile with a carbon electrophile. However, the advent of electrophilic amination has provided a powerful umpolung strategy, wherein a nitrogen source acts as the electrophile, reacting with a carbon nucleophile.[2][3] This approach has opened new avenues for the synthesis of amines, particularly through the direct functionalization of C-H bonds, a strategy lauded for its atom and step economy.[1]

A diverse arsenal of electrophilic aminating reagents has been developed, each with its own unique reactivity profile. These are broadly categorized by the nature of the leaving group attached to the nitrogen atom, which modulates its electrophilicity.[4] Key classes include hydroxylamine derivatives, sulfonylamines, and azides.[2] This guide will focus on benchmarking the performance of 4-chloro-N-methoxybenzenesulfinamide against other prominent members of the electrophilic amination toolkit.

The Contenders: A Profile of Key Aminating Reagents

A thorough understanding of the structural and electronic properties of each reagent is crucial for predicting its behavior in a given chemical transformation.

4-chloro-N-methoxybenzenesulfinamide: The Challenger

4-chloro-N-methoxybenzenesulfinamide belongs to the class of N-alkoxysulfinamides. Its reactivity stems from the polarized N-S bond and the presence of a good leaving group, the methoxy group, on the nitrogen atom. The electron-withdrawing 4-chlorophenylsulfonyl group further enhances the electrophilicity of the nitrogen center. While specific literature detailing the extensive use and direct comparison of this exact molecule is emerging, its structural motifs suggest a promising role in electrophilic amination.

O-Pivaloyl-Hydroxylammonium Triflate (PONT): The Workhorse Hydroxylamine Derivative

PONT is a widely used, bench-stable electrophilic aminating reagent.[5] Its reactivity is derived from the O-pivaloyl group, which acts as a leaving group upon nucleophilic attack at the nitrogen atom. The triflate counterion contributes to its stability and solubility. PONT has been successfully employed in a variety of transformations, including the amination of arenes and alkenes.[5]

N-Boc-Protected Hydroxylamine Derivatives: The Controlled Aminating Agents

N-Boc-hydroxylamine and its derivatives offer a more controlled approach to amination. The Boc (tert-butyloxycarbonyl) group serves a dual purpose: it activates the nitrogen for electrophilic attack and provides a readily cleavable protecting group on the resulting amine. This class of reagents is particularly valuable when the direct formation of a primary amine is not desired or when subsequent functionalization of the nitrogen is planned.

Sulfonyl Azides: The Versatile but Hazardous Precursors

Sulfonyl azides, such as tosyl azide, are powerful reagents for the introduction of an azide functionality, which can be subsequently reduced to a primary amine.[2] They are highly reactive towards a wide range of nucleophiles. However, their inherent instability and potential for explosive decomposition necessitate careful handling and limit their application in large-scale synthesis.

The Experimental Showdown: A Comparative Analysis

To provide a practical framework for reagent selection, this section presents a comparative analysis of the performance of these aminating reagents in key transformations. The data presented is a synthesis of literature-reported experimental results.

C-H Amination of Arenes

Direct C-H amination of arenes is a highly sought-after transformation. The ability of an aminating reagent to participate in this reaction under mild conditions and with high selectivity is a key performance indicator.

Table 1: Comparative Performance in Arene C-H Amination

Aminating ReagentSubstrateCatalyst/ConditionsProductYield (%)Reference
4-chloro-N-methoxybenzenesulfinamide (hypothetical) BenzeneRh(III) catalyst, AgSbF₆, DCE, 80 °CN-methoxy-N-(phenyl)benzenesulfinamideData not available-
O-Pivaloyl-Hydroxylammonium Triflate (PONT)AnisoleFe(acac)₂, dcpp, DCE, 60 °C4-Methoxyaniline75[5]
N-Boc-O-mesitoylhydroxylamine1,3-DimethoxybenzeneRh₂(esp)₂, PivOH, DCE, 80 °CN-Boc-2,4-dimethoxyaniline88[5]
Tosyl AzideBenzeneRh₂(esp)₂, PhI(OAc)₂, MgO, CH₂Cl₂, 40 °CN-Tosyl-aniline65[6]

Experimental Protocol: Iron-Catalyzed C-H Amination of Anisole with PONT [5]

  • To an oven-dried Schlenk tube are added Fe(acac)₂ (5 mol%), 1,3-bis(dicyclohexylphosphino)propane (dcpp, 6 mol%), and O-pivaloyl-hydroxylammonium triflate (PONT, 1.0 equiv).

  • The tube is evacuated and backfilled with argon three times.

  • Anisole (2.0 equiv) and 1,2-dichloroethane (DCE, 0.5 M) are added via syringe.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 4-methoxyaniline.

Workflow for Arene C-H Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Catalyst, Ligand, and Aminating Reagent schlenk Evacuate and Backfill Schlenk Tube with Argon reagents->schlenk add_solvents Add Arene and Solvent schlenk->add_solvents heat Stir at Elevated Temperature add_solvents->heat quench Cool and Dilute with Organic Solvent heat->quench filter Filter through Silica Gel quench->filter concentrate Concentrate in Vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General workflow for a typical transition metal-catalyzed arene C-H amination reaction.

Amination of Organometallic Reagents

The reaction of electrophilic aminating agents with organometallic nucleophiles provides a reliable method for the formation of C-N bonds.

Table 2: Comparative Performance in Amination of Organometallic Reagents

Aminating ReagentOrganometallic ReagentCatalyst/ConditionsProductYield (%)Reference
4-chloro-N-methoxybenzenesulfinamide Phenylmagnesium bromideCu(OAc)₂, THF, 0 °C to rtN-methoxy-N-phenylbenzenesulfinamideData not available-
O-Benzoyl-N,N-diethylhydroxylamineDiethylzincCu(OTf)₂, THF, -78 °C to rtN,N,N-Triethylamine95[4]
N-Boc-O-tosylhydroxylaminePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °CN-Boc-aniline85[7]
Tosyl AzidePhenylmagnesium bromideTHF, 0 °C to rtPhenyl azide>90[2]

Mechanism of Copper-Catalyzed Amination of Organozinc Reagents

G reagent1 R₂Zn intermediate1 [R-Cu-NR'₂]⁺ reagent1->intermediate1 Transmetalation reagent2 R'₂N-OBz intermediate2 [R-Cu(III)(OBz)NR'₂] reagent2->intermediate2 Oxidative Addition catalyst Cu(I) catalyst->intermediate1 intermediate1->intermediate2 product R-NR'₂ intermediate2->product Reductive Elimination byproduct Cu(I) + Zn(OBz)₂ product->byproduct

Caption: Proposed catalytic cycle for the copper-catalyzed amination of diorganozinc reagents.

Discussion: Choosing the Right Tool for the Job

The selection of an aminating reagent is a multifactorial decision that extends beyond just the reaction yield.

  • Reactivity and Substrate Scope: Hydroxylamine derivatives like PONT and N-Boc protected reagents have demonstrated broad applicability in both C-H amination and reactions with organometallics.[5] The reactivity of 4-chloro-N-methoxybenzenesulfinamide is anticipated to be high due to the electronic nature of the sulfinamide group, but its substrate scope remains to be fully elucidated. Sulfonyl azides are highly reactive but may not be suitable for substrates with sensitive functional groups.[2]

  • Functional Group Tolerance: The mild reaction conditions often employed with hydroxylamine derivatives generally lead to good functional group tolerance.[5] The compatibility of 4-chloro-N-methoxybenzenesulfinamide with various functional groups is a critical area for future investigation.

  • Safety and Handling: A significant advantage of hydroxylamine-based reagents over sulfonyl azides is their enhanced stability and safer handling profile.[4] The stability of 4-chloro-N-methoxybenzenesulfinamide should be comparable to other sulfinamide derivatives, making it a potentially safer alternative to azides.

  • Atom Economy and Post-Reaction Processing: Reagents that allow for the direct installation of an unprotected amino group, such as PONT, offer superior atom economy by avoiding protection and deprotection steps.[5] While N-Boc protected reagents require an additional deprotection step, this can be advantageous for subsequent synthetic manipulations. The byproducts generated from sulfinamide-based reagents are typically sulfinates, which are often water-soluble and easily removed during workup.

Conclusion and Future Outlook

While established aminating reagents like hydroxylamine derivatives and sulfonyl azides have proven their utility in a vast array of synthetic applications, there is continuous demand for new reagents with improved performance characteristics. 4-chloro-N-methoxybenzenesulfinamide represents a promising, yet underexplored, candidate in the field of electrophilic amination. Its structural features suggest a favorable reactivity profile, and its anticipated stability offers a potential safety advantage over more hazardous alternatives.

Future research should focus on a systematic evaluation of the reactivity, substrate scope, and functional group tolerance of 4-chloro-N-methoxybenzenesulfinamide in key amination reactions. Direct, head-to-head comparative studies with established reagents under standardized conditions will be invaluable for elucidating its true potential and positioning it within the synthetic chemist's toolkit. As our understanding of its chemical behavior deepens, 4-chloro-N-methoxybenzenesulfinamide may emerge as a valuable and versatile reagent for the efficient construction of C-N bonds.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-N-methoxybenzenesulfinamide

[1] Executive Safety Summary 4-chloro-N-methoxybenzenesulfinamide is a specialized sulfur(IV) reagent often used in asymmetric synthesis and medicinal chemistry.[1] Its disposal requires strict adherence to halogenated o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

4-chloro-N-methoxybenzenesulfinamide is a specialized sulfur(IV) reagent often used in asymmetric synthesis and medicinal chemistry.[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the chlorine substituent and the potential toxicity of the N-methoxy moiety.[1]

Immediate Action Directives:

  • DO NOT dispose of down the drain.[1][2][3] Hydrolysis releases methoxyamine (

    
    ), a potent mutagen and toxicant.[1]
    
  • DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][4] Sulfinamides are susceptible to exothermic oxidation to sulfonamides.[1]

  • SEGREGATE strictly into Halogenated Waste streams.[1]

Technical Hazard Analysis & Causality

To ensure safety, one must understand the chemical causality dictating these protocols. We analyze the molecule based on its three reactive pharmacophores:

Structural ComponentChemical HazardDisposal Implication
Aryl Chloride (

)
Upon uncontrolled combustion, generates Hydrogen Chloride (HCl) and potential dioxins.[1]Mandatory Incineration: Must be destroyed in a rotary kiln with a secondary combustion chamber and caustic scrubbers (EPA requirement for halogenated organics).[1]
Sulfinamide (

)
Chemically labile compared to sulfonamides.[1] Susceptible to acid-catalyzed hydrolysis and oxidation.[1]Stability: Waste containers must be pH neutral or slightly alkaline.[1] Avoid acidic waste streams to prevent premature degradation and gas evolution (

).[1]
N-Methoxy Amine (

)
Hydrolysis yields Methoxyamine , a known hemotoxic agent and mutagen.[1]Containment: Even after "quenching," the resulting solution remains hazardous (toxic).[1] It cannot be neutralized to a "safe" aqueous state for drain disposal.[1]

Operational Disposal Protocols

A. Solid Waste (Pure Compound)[1]
  • Context: Expired reagents or solid reaction byproducts.[1]

  • Protocol:

    • Containerization: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

    • Labeling: Apply a hazardous waste label. Explicitly write: "Solid Waste: Toxic, Halogenated. Contains 4-chloro-N-methoxybenzenesulfinamide."[1]

    • Segregation: Place the HDPE jar into the secondary containment bin designated for Solid Toxic/Halogenated Waste .

B. Liquid Waste (Mother Liquors/Solvents)[1]
  • Context: Reaction mixtures containing DCM, THF, or Ethyl Acetate.[1]

  • Protocol:

    • pH Check: Ensure the waste solution is not strongly acidic (pH < 3).[1] If acidic, neutralize carefully with saturated Sodium Bicarbonate (

      
      ) to prevent spontaneous hydrolysis and off-gassing.[1]
      
    • Solvent Compatibility: Verify the primary solvent.[1]

      • If Halogenated (DCM, Chloroform): Pour directly into the Halogenated Waste carboy.[1]

      • If Non-Halogenated (EtOAc, MeOH): Because the solute (4-chloro-N-methoxybenzenesulfinamide) contains chlorine, the entire mixture must now be classified as Halogenated Waste .[1]

    • Bulking: Do not fill carboys >90% capacity to allow for thermal expansion.

C. Spill Cleanup (Immediate Response)
  • Context: Benchtop spill of solid or liquid.

  • Protocol:

    • PPE: Double nitrile gloves, lab coat, safety goggles.[1] Respiratory protection (N95 or half-mask) recommended if powder is fine/dusty.[1]

    • Containment: Do not wipe dry.[1]

      • Solids: Cover with wet sand or vermiculite to prevent dust generation.[1] Sweep into a dustpan.

      • Liquids: Cover with an inert absorbent (pig mat or vermiculite).[1][3]

    • Decontamination: Wipe the surface with a 10% Sodium Carbonate (

      
      )  solution.[1] This mild alkaline wash helps solubilize residues without triggering rapid acid-catalyzed decomposition.[1]
      
    • Disposal: All cleanup materials (mats, gloves, sweepings) go into Solid Hazardous Waste .[1]

Decision Matrix (Visual Workflow)

The following diagram outlines the logical decision tree for disposing of this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated compounds.

DisposalWorkflow Start Waste: 4-chloro-N-methoxybenzenesulfinamide StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid Reagent / Precipitate StateCheck->Solid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck NonHaloSolvent Non-Halogenated Solvent (e.g., EtOAc, MeOH) SolventCheck->NonHaloSolvent No HaloSolvent Halogenated Solvent SolventCheck->HaloSolvent Yes ClassifyHalo CLASSIFY ENTIRE MIXTURE AS HALOGENATED WASTE NonHaloSolvent->ClassifyHalo Contamination Rule HaloSolvent->ClassifyHalo FinalBin Accumulation Area: Halogenated Waste Stream ClassifyHalo->FinalBin PackSolid Pack in HDPE Jar Label: 'Toxic Solid - Halogenated' Solid->PackSolid PackSolid->FinalBin Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) FinalBin->Disposal

Figure 1: Decision matrix for the segregation and disposal of 4-chloro-N-methoxybenzenesulfinamide, highlighting the critical "Contamination Rule" where non-halogenated solvents become halogenated waste due to the solute.

References & Regulatory Grounding[1]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[1] (Vol 1). Defines the requirement for incineration of halogenated organics to prevent environmental release of persistent organic pollutants.[1]

    • [1]

  • PubChem. N-methoxybenzenesulfonamide Compound Summary. National Library of Medicine.[1] Provides structural data supporting the identification of the N-O and S-N labile bonds.

    • [1]

  • BenchChem Safety Guides. Proper Disposal of Sulfonamide Derivatives. Outlines general laboratory protocols for segregating amide-based wastes.

    • [1]

  • Code of Federal Regulations (CFR). 40 CFR Part 268 - Land Disposal Restrictions.[1][5] Specifically Appendix III, listing halogenated organic compounds (HOCs) that are prohibited from land disposal without treatment (incineration).[1]

Disclaimer: This guide represents best scientific practices for research environments. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations (e.g., RCRA in the US, REACH in the EU) before disposal.

Sources

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